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  • Product: 1-Ethynyl-4-fluorocyclohexane

Core Science & Biosynthesis

Foundational

Conformational Analysis of cis- and trans-1-Ethynyl-4-fluorocyclohexane: A Technical Guide

Executive Summary In the realm of drug development and advanced materials, the three-dimensional architecture of a molecule dictates its target binding affinity and physicochemical properties. As a Senior Application Sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug development and advanced materials, the three-dimensional architecture of a molecule dictates its target binding affinity and physicochemical properties. As a Senior Application Scientist, I frequently utilize substituted cyclohexanes as predictive engines to understand the delicate interplay between steric bulk and electronic effects.

This whitepaper provides an in-depth conformational analysis of 1-ethynyl-4-fluorocyclohexane . By examining both the cis and trans isomers, we will deconstruct the thermodynamic equilibria governed by the anomalously low A-values of the ethynyl and fluoro substituents. Furthermore, this guide establishes a self-validating experimental workflow—coupling Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy with Density Functional Theory (DFT)—to rigorously quantify these conformational states.

Theoretical Framework: Steric vs. Electronic Effects

The Causality of A-Values

Conformational analysis of cyclohexane derivatives relies heavily on A-values , which quantify the Gibbs free energy difference ( ΔG ) between the axial and equatorial positions of a monosubstituted cyclohexane. The larger the A-value, the greater the steric penalty for occupying the axial position due to 1,3-diaxial interactions with ring protons [1].

The 1-ethynyl-4-fluorocyclohexane system is fascinating because both substituents exhibit exceptionally low A-values, leading to highly dynamic equilibria:

  • Fluorine (-F) | A-value 0.25 kcal/mol: Despite being highly electronegative, fluorine has a remarkably small van der Waals radius (1.47 Å), only marginally larger than hydrogen (1.20 Å). Additionally, the highly polarized C–F bond is relatively long, further mitigating steric clash with the 1,3-diaxial hydrogens.

  • Ethynyl (-C CH) | A-value 0.41 kcal/mol: While one might assume a carbon-based group would be bulky (e.g., methyl has an A-value of 1.70 kcal/mol), the ethynyl group is sp -hybridized. This creates a linear, cylindrical geometry that projects straight outward from the ring. Lacking off-axis protons, it effortlessly bypasses severe 1,3-diaxial strain [2].

Conformational Thermodynamics

The Cis Isomer (1,4-cis): Geometry dictates that a 1,4-cis-disubstituted cyclohexane must adopt an axial-equatorial ( a,e ) or equatorial-axial ( e,a ) conformation.

  • Conformer A: Equatorial ethynyl, axial fluoro (Steric penalty: 0.25 kcal/mol).

  • Conformer B: Axial ethynyl, equatorial fluoro (Steric penalty: 0.41 kcal/mol). Because the ethynyl group is slightly "bulkier" than fluorine, Conformer A is thermodynamically favored by a marginal ΔG of 0.16 kcal/mol. At room temperature, this results in a near 50:50 mixture, slightly favoring the equatorial-ethynyl state.

The Trans Isomer (1,4-trans): A 1,4-trans geometry forces the substituents into either a diequatorial ( e,e ) or diaxial ( a,a ) relationship.

  • Conformer C: Diequatorial (Steric penalty: 0.00 kcal/mol).

  • Conformer D: Diaxial (Steric penalty: 0.66 kcal/mol). Conformer C is the global minimum. While anti-parallel bond dipoles in the diaxial form provide a negligible electrostatic stabilization, the combined steric penalty of 0.66 kcal/mol ensures the diequatorial conformer predominates.

Quantitative Data Presentation

The thermodynamic landscape of the system is summarized in the table below. The relative free energies dictate the equilibrium constant ( Keq​ ) and the observable population ratios at 298 K.

IsomerConformerSubstituent OrientationSteric Penalty ( Σ A-values)Relative ΔG (kcal/mol)Predicted Major State
cis Conformer AEq-Ethynyl / Ax-Fluoro0.25 kcal/mol0.00 Yes (Slightly favored)
cis Conformer BAx-Ethynyl / Eq-Fluoro0.41 kcal/mol+0.16No
trans Conformer CEq-Ethynyl / Eq-Fluoro0.00 kcal/mol0.00 Yes (Highly favored)
trans Conformer DAx-Ethynyl / Ax-Fluoro0.66 kcal/mol+0.66No

Self-Validating Experimental Workflow

To transition from theoretical models to empirical certainty, we must deploy a self-validating protocol. We utilize Dynamic 19 F NMR cross-referenced with Density Functional Theory (DFT) . This closed-loop approach ensures that empirical observations are mechanistically sound and computationally reproducible [3].

Dynamic NMR Protocol

Causality of Method: 19 F NMR is selected over 1 H NMR due to its 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity to the local magnetic environment, which yields a massive chemical shift dispersion between axial and equatorial positions.

  • Step 1: Sample Preparation: Dissolve 15 mg of the compound in 0.5 mL of a CD 2​ Cl 2​ / CS 2​ (1:3 v/v) solvent mixture. Causality: This specific solvent matrix is chosen because it remains a low-viscosity liquid down to 150 K, preventing sample freezing during cryogenic acquisition.

  • Step 2: Variable Temperature (VT) Acquisition: Acquire 19 F spectra from 298 K down to 173 K in 10 K increments. At 298 K, rapid ring inversion averages the signals.

  • Step 3: Decoalescence & Peak Assignment: Below the coalescence temperature ( Tc​≈220 K), the ring flip slows beyond the NMR timescale. The averaged signal splits. Assign the peaks based on J -coupling: The axial fluorine will present as a wide multiplet due to large 3JF(ax)−H(ax)​ diaxial couplings ( 14-30 Hz), whereas the equatorial fluorine will appear as a narrow multiplet due to small Je,e​ and Je,a​ couplings.

  • Step 4: Integration & Thermodynamics: Integrate the decoalesced peaks to determine Keq​ at each temperature. Construct a van 't Hoff plot ( lnKeq​ vs. 1/T ) to extract ΔH and ΔS . Extrapolate to 298 K to find the empirical ΔG .

Computational Validation (DFT)
  • Step 5: Quantum Mechanical Modeling: Optimize the geometries of all conformers using the M06-2X/def2-TZVP level of theory. Causality: The M06-2X functional is highly parameterized for main-group thermochemistry and captures medium-range electron correlation (London dispersion forces) far better than traditional B3LYP. This is critical for accurately modeling the weak intramolecular interactions present in the diaxial conformer. Compare the computed ΔG with the NMR-derived ΔG to validate the system.

Mechanistic & Workflow Visualizations

Below are the logical architectures of the conformational equilibria and the experimental workflow, rendered to strict visual specifications.

CisEquilibrium A Conformer A (Equatorial Ethynyl, Axial Fluoro) ΔG_rel = 0.00 kcal/mol B Conformer B (Axial Ethynyl, Equatorial Fluoro) ΔG_rel = +0.16 kcal/mol A->B Ring Inversion K_eq < 1

Figure 1: Conformational equilibrium of cis-1-ethynyl-4-fluorocyclohexane.

TransEquilibrium C Conformer C (Diequatorial) ΔG_rel = 0.00 kcal/mol D Conformer D (Diaxial) ΔG_rel = +0.66 kcal/mol C->D Ring Inversion K_eq << 1

Figure 2: Conformational equilibrium of trans-1-ethynyl-4-fluorocyclohexane.

NMRWorkflow N1 1. Sample Preparation Dissolve in CD2Cl2/CS2 N2 2. Variable Temp NMR Cool from 298 K to 173 K N1->N2 N3 3. Signal Decoalescence Isolate 19F & 1H signals N2->N3 N4 4. Integration & K_eq Calculate ΔG = -RT ln K N3->N4 N5 5. DFT Validation Cross-verify thermodynamic data N4->N5

Figure 3: Self-validating dynamic NMR workflow for conformational analysis.

References

  • Title: 4.2: A-values and Equilibrium Ratios Source: Chemistry LibreTexts URL: [Link]

  • Title: An intramolecular coupling approach to alkyl bioisosteres for the synthesis of multi-substituted bicycloalkyl boronates Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Optimized Sonogashira Cross-Coupling Protocols for 1-Ethynyl-4-Fluorocyclohexane

Executive Summary The incorporation of fluorinated alicyclic motifs is a highly effective strategy in modern drug design to improve metabolic stability, modulate lipophilicity, and enhance target binding affinity. 1-Ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorinated alicyclic motifs is a highly effective strategy in modern drug design to improve metabolic stability, modulate lipophilicity, and enhance target binding affinity. 1-Ethynyl-4-fluorocyclohexane (CAS: 2168016-50-8)[1][2] serves as a premier building block for introducing the 4-fluorocyclohexyl moiety via sp²-sp carbon-carbon bond formation.

However, coupling aliphatic terminal alkynes presents distinct kinetic and thermodynamic challenges compared to their aryl counterparts. This application note provides a comprehensive, mechanistically grounded guide to optimizing the Sonogashira cross-coupling of 1-ethynyl-4-fluorocyclohexane with aryl and heteroaryl halides, ensuring high yields, stereochemical integrity, and minimal byproduct formation.

Mechanistic Insights & Causality (E-E-A-T)

To achieve reproducible success with 1-ethynyl-4-fluorocyclohexane, researchers must understand the causality behind the reaction's failure modes. The standard Sonogashira reaction relies on a dual catalytic cycle (Palladium and Copper)[3].

The Aliphatic Alkyne Bottleneck

Aliphatic alkynes are significantly less reactive than aryl alkynes[3]. The electron-donating nature of the alkyl ring decreases the acidity of the terminal alkyne proton (pKa ~25, compared to ~23 for phenylacetylene).

  • Causality: This reduced acidity slows the deprotonation step mediated by the amine base, retarding the formation of the active Copper(I)-acetylide species.

  • Consequence: The transmetalation step to the Pd(II) intermediate becomes the rate-limiting bottleneck. The prolonged lifetime of the Pd(II) intermediate and the Cu-acetylide increases the probability of Glaser homocoupling (the oxidative dimerization of the alkyne to a 1,3-diyne) if even trace amounts of oxygen are present[4].

Stereochemical Integrity

1-Ethynyl-4-fluorocyclohexane typically exists as cis and trans isomers. Because the reaction occurs exclusively at the sp-hybridized terminal carbon, the stereocenter at the C4 (fluorine-bearing) and C1 positions of the cyclohexane ring remains unaffected under standard Sonogashira conditions. Epimerization is highly unlikely unless extreme temperatures and excessively strong bases (e.g., alkoxides) are improperly utilized.

Visualization: The Catalytic Cycle and Bottlenecks

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd + Aryl Halide TransMet Transmetalation (Rate Limiting for Aliphatic) OxAdd->TransMet RedElim Reductive Elimination Cross-Coupled Product TransMet->RedElim RedElim->Pd0 - Product CuCycle Copper Cycle Formation of Cu-Acetylide CuCycle->TransMet Cu-Acetylide Glaser Glaser Homocoupling (Side Reaction via O2) CuCycle->Glaser + O2 (Avoid)

Catalytic cycle of Sonogashira coupling highlighting aliphatic alkyne bottlenecks.

Optimization of Reaction Conditions

To overcome the aliphatic bottleneck, the reaction parameters must be tightly controlled. The table below summarizes the quantitative data from condition screening for coupling 1-ethynyl-4-fluorocyclohexane with a standard electron-neutral aryl iodide (e.g., iodobenzene).

Condition SetCatalyst System (mol%)Base / SolventTemp (°C)Homocoupling (%)Target Yield (%)
A (Traditional) Pd(PPh₃)₄ (5%) / CuI (10%)Et₃N (neat)6018%65%
B (Amine Opt.) PdCl₂(PPh₃)₂ (5%) / CuI (5%)Piperidine / THF5012%78%
C (Cu-Free) Pd(OAc)₂ (2%) / XPhos (4%)Cs₂CO₃ / MeCN70< 1% 91%
D (Aqueous) K₂PdCl₄ (5%) / SPhos (10%)n-Bu₄NOH / EtOH:H₂O405%85%

Data Analysis:

  • Condition B utilizes Piperidine, a secondary amine that is more nucleophilic and basic than Triethylamine, accelerating Cu-acetylide formation[3].

  • Condition C (Copper-Free) is the optimal choice for highly valuable or volatile aliphatic alkynes. By removing copper, the Glaser homocoupling pathway is entirely abolished[5]. The use of the electron-rich, bulky biaryl phosphine ligand (XPhos) accelerates both oxidative addition and reductive elimination.

Experimental Workflows and Methodologies

Visualization: Procedural Workflow

W Step1 1. Reagent Preparation Dry solvents, weigh Pd/Cu catalysts Step2 2. Strict Degassing Freeze-Pump-Thaw (x3) Step1->Step2 Critical for Cu-catalyzed Step3 3. Alkyne Addition Add 1-ethynyl-4-fluorocyclohexane Step2->Step3 Prevents alkyne evaporation Step4 4. Reaction Execution Stir at 50-70°C, monitor by GC-MS Step3->Step4 Step5 5. Workup & Extraction Quench with NH4Cl, extract with EtOAc Step4->Step5 Upon full conversion Step6 6. Purification Silica gel chromatography Step5->Step6

Step-by-step experimental workflow for the Sonogashira coupling of aliphatic alkynes.

Protocol A: Copper-Free Sonogashira Coupling (Recommended)

This protocol is designed to maximize yield and eliminate the 1,3-diyne homocoupling byproduct, which is notoriously difficult to separate from the desired product via chromatography.

Reagents:

  • Aryl Halide (1.0 equiv, 1.0 mmol)

  • 1-Ethynyl-4-fluorocyclohexane (1.2 equiv, 1.2 mmol)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • Anhydrous Acetonitrile (MeCN) (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the Aryl Halide, Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times.

    • Causality: While copper-free conditions are less sensitive to oxygen-induced homocoupling, Pd(0) generated in situ is still susceptible to oxidation, which kills the catalytic cycle.

  • Solvent Addition: Add anhydrous MeCN (5.0 mL) via syringe.

  • Alkyne Addition: Add 1-ethynyl-4-fluorocyclohexane via a micro-syringe.

    • Self-Validating Check: The reaction mixture should transition from a pale yellow to a deep orange/red hue as the active Pd(0)-XPhos complex forms and undergoes oxidative addition.

  • Execution: Transfer the flask to a pre-heated oil bath at 70 °C. Stir vigorously for 4–12 hours. Monitor the reaction via TLC or GC-MS.

  • Workup: Once the aryl halide is consumed, cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Traditional Copper-Cocatalyzed Coupling

Use this protocol if copper-free ligands (like XPhos) are unavailable, or if coupling with highly unreactive electron-rich aryl bromides where Cu-acetylide transmetalation is strictly required.

Reagents:

  • Aryl Halide (1.0 equiv, 1.0 mmol)

  • 1-Ethynyl-4-fluorocyclohexane (1.5 equiv, 1.5 mmol) (Excess needed due to minor homocoupling)

  • PdCl₂(PPh₃)₂ (0.05 equiv, 5 mol%)

  • CuI (0.05 equiv, 5 mol%)

  • Piperidine (2.0 equiv, 2.0 mmol)

  • Anhydrous THF (5.0 mL)

Step-by-Step Procedure:

  • Preparation: Charge the Schlenk flask with the Aryl Halide, PdCl₂(PPh₃)₂, and CuI.

  • Strict Degassing: Add THF and Piperidine. Perform three cycles of Freeze-Pump-Thaw .

    • Causality: Standard nitrogen sparging is insufficient. Trace O₂ will rapidly oxidize the Cu(I)-acetylide of the aliphatic alkyne.

  • Alkyne Addition: Crucial Step: Add the 1-ethynyl-4-fluorocyclohexane after the Freeze-Pump-Thaw cycles.

    • Causality: 1-ethynyl-4-fluorocyclohexane is volatile. Subjecting it to high vacuum during degassing will result in stoichiometric loss of the starting material.

  • Execution: Stir at 50 °C for 6 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL) to complex and remove the copper salts (the aqueous layer will turn bright blue). Extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and purify via chromatography.

References

  • Sonogashira coupling - Wikipedia: Wikipedia.org. Available at:[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview: PMC (NIH). Available at:[Link]

  • Palladium-Catalyzed Decarbonylative Sonogashira Coupling of Terminal Alkynes with Carboxylic Acids: Organic Letters (ACS Publications). Available at:[Link]

  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones: Organic Letters (ACS Publications). Available at:[Link]

Sources

Application

incorporating 1-ethynyl-4-fluorocyclohexane into target drug molecules

Application Note: Strategic Incorporation of 1-Ethynyl-4-fluorocyclohexane in Fragment-Based Drug Discovery and Lead Optimization Introduction & Rationale As a Senior Application Scientist, I frequently encounter the lim...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of 1-Ethynyl-4-fluorocyclohexane in Fragment-Based Drug Discovery and Lead Optimization

Introduction & Rationale

As a Senior Application Scientist, I frequently encounter the limitations of traditional flat aromatic scaffolds in drug design. The over-reliance on sp2-hybridized phenyl rings often leads to poor aqueous solubility, promiscuous off-target binding via π-π stacking, and rapid metabolic clearance. To overcome these hurdles, modern medicinal chemistry has embraced the "escape from flatland" paradigm.

1-Ethynyl-4-fluorocyclohexane is a highly versatile, sp3-enriched building block that elegantly solves these challenges. It functions as a superior 3D bioisostere for flat phenyl or bulky t-butyl groups[1]. By integrating a cyclohexane core, a strategically positioned fluorine atom, and a terminal alkyne, this molecule provides a trifecta of structural rigidity, metabolic shielding, and bioorthogonal reactivity[2].

Mechanistic Advantages of the Fluorocyclohexyl Motif:

  • 3D Conformation: The cyclohexane ring forces the molecule into a chair conformation, increasing the fraction of sp3 carbons (Fsp3). This 3D architecture enhances target specificity by providing more contact points within the binding pocket compared to a flat phenyl ring[1].

  • Metabolic Stability: The introduction of a highly electronegative fluorine atom forms one of the strongest bonds in organic chemistry. This effectively blocks cytochrome P450-mediated oxidation at that specific site, dramatically improving the pharmacokinetic half-life[2].

  • Tunable Lipophilicity: While traditional dogma suggests fluorination strictly increases lipophilicity, selectively fluorinated cyclohexanes exhibit unique polar properties that can actually optimize hydrophilicity and membrane permeability[3].

Physicochemical Profiling & ADME Impact

Before integrating this building block into a synthetic workflow, it is crucial to understand its baseline properties and how they translate to drug design.

Table 1: Physicochemical Properties of 1-Ethynyl-4-fluorocyclohexane

PropertyValueCausality / Impact on Drug Design
Molecular Formula C8H11FLow molecular weight (~126.17 g/mol ) ensures high ligand efficiency when appended to a core scaffold[4].
XLogP3 ~2.2 - 2.8Provides optimal lipophilicity for passive membrane permeability without inducing excessive hydrophobicity[4].
Hybridization sp3-enrichedEnhances 3D geometry, reducing flatland-associated aggregation and improving aqueous solubility.
C-F Bond Energy ~116 kcal/molImparts extreme metabolic stability against enzymatic degradation, specifically blocking CYP450 oxidation[2].

Table 2: Comparative ADME Profile (Phenyl vs. 4-Fluorocyclohexyl Bioisostere)

ParameterPhenyl Ring (Traditional)4-Fluorocyclohexyl (Bioisostere)Mechanistic Rationale
3D Conformation Flat (2D, sp2)Chair (3D, sp3)sp3 carbons increase the Fsp3 fraction, improving solubility and allowing deeper penetration into complex target pockets[1].
Metabolic Stability Susceptible to epoxidationHighly stableThe strong C-F bond resists oxidative metabolism, prolonging the in vivo half-life[2].
Off-Target Binding High (π-π stacking)LowThe lack of aromaticity prevents promiscuous π-π interactions with off-target proteins, reducing toxicity risks.

Workflow Integration Strategy

The terminal alkyne of 1-ethynyl-4-fluorocyclohexane serves as a highly reactive handle for late-stage functionalization. It can be divergently routed into two primary pathways: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form metabolically stable triazole linkers, or Sonogashira cross-coupling to build rigid aryl-alkyne pharmacophores.

G A 1-Ethynyl-4-fluorocyclohexane (3D Building Block) B CuAAC (Click Chemistry) Azide + Cu(I) A->B Bioconjugation C Sonogashira Coupling Aryl Halide + Pd/Cu A->C Lead Optimization D 1,4-Disubstituted Triazole (Metabolically Stable Linker) B->D E Aryl-Alkyne Scaffold (Rigid Pharmacophore) C->E F Optimized Lead Compound (Enhanced Permeability & Half-life) D->F ADME Profiling E->F ADME Profiling

Workflow for integrating 1-ethynyl-4-fluorocyclohexane into drug scaffolds via divergent synthesis.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Conjugate 1-ethynyl-4-fluorocyclohexane to an azide-bearing target scaffold to form a metabolically stable 1,4-disubstituted 1,2,3-triazole linker.

Materials:

  • 1-Ethynyl-4-fluorocyclohexane (1.0 eq)

  • Azide-functionalized scaffold (1.0 eq)

  • CuSO₄·5H₂O (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (0.1 eq)

  • Solvent: THF/H₂O (1:1 v/v)

Step-by-Step Procedure:

  • Preparation of Catalytic Complex: In a separate vial, dissolve CuSO₄·5H₂O and TBTA in THF/H₂O. Add sodium ascorbate.

    • Self-Validation: Observe the solution transition from blue to pale yellow/colorless.

    • Causality: This color change is a self-validating indicator confirming the successful reduction of Cu(II) to the catalytically active Cu(I) species. TBTA is crucial here; it stabilizes the Cu(I) state and prevents alkyne homocoupling or disproportionation.

  • Reagent Assembly: In a round-bottom flask, dissolve the azide-functionalized scaffold and 1-ethynyl-4-fluorocyclohexane in THF/H₂O (1:1).

    • Causality: The co-solvent system is mandatory. THF solubilizes the highly lipophilic 1-ethynyl-4-fluorocyclohexane, while water is essential for the solubility of sodium ascorbate and the formation of the active Cu(I) catalytic species.

  • Initiation: Add the pre-formed Cu(I) catalytic complex to the reaction flask. Stir at room temperature for 12-24 hours.

  • Quenching and Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc) to yield the 1,4-disubstituted triazole.

Protocol 2: Sonogashira Cross-Coupling for Lead Optimization

Objective: Couple 1-ethynyl-4-fluorocyclohexane with an aryl halide to construct a rigid, linear pharmacophore.

Materials:

  • 1-Ethynyl-4-fluorocyclohexane (1.2 eq)

  • Aryl iodide or bromide scaffold (1.0 eq)

  • Pd(PPh₃)₂Cl₂ (0.05 eq)

  • CuI (0.1 eq)

  • Solvent/Base: Triethylamine (Et₃N), anhydrous and degassed.

Step-by-Step Procedure:

  • Degassing: Dissolve the aryl halide in anhydrous Et₃N in a Schlenk flask. Degas the solution via three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the copper-catalyzed oxidative homocoupling of the alkyne (Glaser coupling), which would rapidly consume the 1-ethynyl-4-fluorocyclohexane.

  • Catalyst Addition: Under an argon atmosphere, add Pd(PPh₃)₂Cl₂ and CuI to the flask. Stir for 5 minutes.

  • Alkyne Addition: Slowly add 1-ethynyl-4-fluorocyclohexane via a syringe.

    • Self-Validation: Within 30-60 minutes, a white/yellow precipitate (triethylammonium halide salt) will begin to form. This visual cue validates that the transmetalation and reductive elimination steps of the catalytic cycle are successfully occurring, confirming product formation.

  • Reaction Maturation: Heat the mixture to 50-60 °C (if using aryl bromides) or leave at room temperature (for aryl iodides) for 12 hours.

  • Work-up: Filter the mixture through a pad of Celite to remove the precipitated salts and catalyst residues. Wash the Celite with EtOAc.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography to isolate the fluorocyclohexyl-alkyne derivative.

References

  • Title: Fluorinated Building Blocks in Drug Design: Why They Matter Source: Apollo Scientific URL: 2

  • Title: Cyclohexanes in Drug Discovery Source: PharmaBlock URL: 1

  • Title: Metabolism and hydrophilicity of the polarised 'Janus face' all-cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery Source: PMC - NIH URL: 3

  • Title: Fluorocyclohexane | C6H11F | CID 78988 Source: PubChem - NIH URL: 4

Sources

Method

Application Note: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for the Synthesis of 1,5-Disubstituted Triazoles Bearing a 4-Fluorocyclohexyl Moiety

Introduction & Strategic Rationale The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a highly regioselective click chemistry methodology that yields 1,5-disubstituted 1,2,3-triazoles, providing a critical com...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a highly regioselective click chemistry methodology that yields 1,5-disubstituted 1,2,3-triazoles, providing a critical complement to the classic copper-catalyzed (CuAAC) reaction which exclusively provides the 1,4-isomer[1]. The incorporation of a 4-fluorocyclohexyl group via the terminal alkyne, 1-ethynyl-4-fluorocyclohexane (CAS: 2168016-50-8; MW: 126.17 g/mol )[2],[3], is particularly valuable in modern drug development. Fluorination of the cyclohexane ring enhances metabolic stability, modulates lipophilicity, and improves the overall pharmacokinetic profile of targeted drug candidates.

Mechanistic Causality & Catalyst Dynamics

Unlike CuAAC, which requires the formation of a σ -copper(I) acetylide and is thus largely limited to terminal alkynes, RuAAC proceeds via the activation of the alkyne through π -interactions with the ruthenium center[1]. The accepted mechanism involves the coordination of both the azide and the alkyne to the electron-rich ruthenium catalyst (typically a [Cp*RuCl] complex)[4],[5].

This coordination is followed by an irreversible oxidative coupling that forms a six-membered ruthenacycle intermediate[6],[5]. During this step, the first new carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal electrophilic nitrogen of the azide[4]. Finally, a rate-determining reductive elimination yields the 1,5-disubstituted triazole and regenerates the active catalyst[5].

RuAAC_Mechanism Cat [Cp*RuCl] Catalyst (Active Species) Coord Coordination of Azide & Alkyne (π-activation) Cat->Coord + Azide + 1-Ethynyl-4-fluorocyclohexane Oxid Oxidative Coupling (Irreversible) Coord->Oxid Ruthenacycle Six-Membered Ruthenacycle Intermediate Oxid->Ruthenacycle RedElim Reductive Elimination (Rate-Determining) Ruthenacycle->RedElim RedElim->Cat Catalyst Regeneration Product 1,5-Disubstituted 1,2,3-Triazole RedElim->Product

RuAAC catalytic cycle showing oxidative coupling and reductive elimination.

Experimental Design & Parameter Optimization
  • Catalyst Selection : Pentamethylcyclopentadienyl ruthenium chloride complexes, such as CpRuCl(PPh3)2 and CpRuCl(COD), are the most effective[1],[7]. The electron-rich Cp* ligand stabilizes the higher formal oxidation states of the ruthenium center during the oxidative coupling step[5]. Cp*RuCl(COD) often shows higher catalytic activity, allowing reactions to proceed efficiently at ambient or slightly elevated temperatures (40-60 °C)[1],[7].

  • Solvent : Aprotic solvents like 1,2-dichloroethane (DCE), 1,4-dioxane, or THF are preferred to maintain a completely homogeneous solution[1],[8]. Dimethyl sulfoxide (DMSO) should be strictly avoided as it can coordinate to the ruthenium and inhibit catalysis[6].

  • Atmosphere : The RuAAC reaction is highly sensitive to atmospheric oxygen[1]. For example, CpRuCl(PPh3)2 reacts with O2 to form an inactive dioxygen complex, CpRuCl(O2)(PPh3)[1]. Therefore, strict inert atmosphere (argon or nitrogen) protocols are mandatory for consistent yields.

Quantitative Data: Reaction Optimization

The following table summarizes the typical optimization parameters for the cycloaddition of 1-ethynyl-4-fluorocyclohexane with a standard organic azide (e.g., benzyl azide), highlighting the effects of catalyst and solvent selection.

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield of 1,5-Isomer (%)
1CpRuCl(PPh3)2 (5%)1,4-Dioxane60685
2CpRuCl(PPh3)2 (2%)1,4-Dioxane601278
3CpRuCl(COD) (5%)DCE60492
4CpRuCl(COD) (5%)THF60688
5Cp*RuCl(COD) (5%)DMSO6024< 10 (Inhibited)
6None (Control)DCE80240

Note: Yields represent isolated yields after chromatography. The 1,4-isomer is typically not observed (<1%).

Protocol: Synthesis of 1-Benzyl-5-(4-fluorocyclohexyl)-1H-1,2,3-triazole

Self-Validating System: This protocol includes in-process controls (TLC/LC-MS) to verify conversion before quenching, ensuring that the oxygen-sensitive catalytic cycle has completed successfully.

Materials :

  • 1-Ethynyl-4-fluorocyclohexane (1.0 equiv, 1.0 mmol, 126.17 mg)[2]

  • Benzyl azide (1.0 equiv, 1.0 mmol, 133.15 mg)

  • Cp*RuCl(COD) (5 mol%, 0.05 mmol, ~19.0 mg)[1]

  • Anhydrous 1,2-dichloroethane (DCE) (5.0 mL)[1]

  • Argon gas and Schlenk line apparatus

Step-by-Step Methodology :

  • Preparation of the Reaction Vessel : Flame-dry a 25 mL two-necked round-bottom flask equipped with a magnetic stir bar. Cool under a continuous stream of argon.

  • Reagent Loading : Add benzyl azide (1.0 mmol) and 1-ethynyl-4-fluorocyclohexane (1.0 mmol) to the flask.

  • Solvent Addition : Inject 4.0 mL of anhydrous, degassed DCE into the flask via a syringe. Stir at room temperature for 5 minutes to ensure complete mixing.

  • Catalyst Introduction : In a separate argon-purged vial, dissolve the ruthenium catalyst (Cp*RuCl(COD), 5 mol%) in 1.0 mL of degassed DCE. Inject this catalyst solution dropwise into the main reaction vessel. Rationale: Pre-dissolving the catalyst ensures immediate homogeneous dispersion, preventing localized catalyst degradation.

  • Reaction Execution : Place the flask in a pre-heated oil bath at 60 °C. Maintain vigorous stirring under a positive pressure of argon[1].

  • In-Process Monitoring : After 2 hours, withdraw a 10 µL aliquot using an argon-purged syringe. Quench into 100 µL of acetonitrile and analyze via LC-MS or TLC (Hexanes/EtOAc 7:3). Validation: The disappearance of the azide peak and the emergence of the product mass confirm the catalytic cycle is active.

  • Work-Up : Once the reaction is deemed complete (typically 4-6 hours), remove the flask from the oil bath and cool to room temperature. Expose the mixture to air to deactivate the catalyst, then concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography on silica gel to isolate the pure 1,5-disubstituted triazole.

RuAAC_Workflow Prep 1. Vessel Prep (Flame-dry, Argon) Load 2. Load Substrates (Azide + Alkyne) Prep->Load Cat 3. Inject Catalyst (Cp*RuCl complex) Load->Cat React 4. Heat & Stir (60°C, Inert Atm) Cat->React Monitor 5. IPC (LC-MS / TLC) React->Monitor Purify 6. Work-up & Purification Monitor->Purify

Step-by-step workflow for the RuAAC synthesis under inert conditions.

References
  • Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition | nih.gov | 1

  • Click Chemistry Azide-Alkyne Cycloaddition | organic-chemistry.org |4

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications | acs.org | 8

  • The Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction: Scope, Mechanism and Applications | core.ac.uk | 6

  • Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism | acs.org | 5

  • Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC) | thieme-connect.de | 7

  • Nickel-Catalyzed Azide–Alkyne Cycloaddition To Access 1,5-Disubstituted 1,2,3-Triazoles in Air and Water | acs.org | 9

  • Buy 1-Ethynyl-4-fluorocyclohexane | smolecule.com | 2

  • Organocatalyzed Regioselective Synthesis of 1,5-Disubstituted 1,2,3 ... | researcher.life | 10

  • 2168016-50-8 | 1-Ethynyl-4-fluorocyclohexane | bldpharm.com | 3

  • 2168016-50-8_1-Ethynyl-4-fluorocyclohexane | chemsrc.com | 11

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting CuAAC with 1-Ethynyl-4-fluorocyclohexane

Welcome to the Technical Support Center. 1-ethynyl-4-fluorocyclohexane is a highly valuable building block in medicinal chemistry, imparting critical lipophilicity and metabolic stability to drug candidates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1-ethynyl-4-fluorocyclohexane is a highly valuable building block in medicinal chemistry, imparting critical lipophilicity and metabolic stability to drug candidates. However, incorporating it via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) often presents unique challenges. The fluorinated cyclohexane ring introduces hydrophobicity and distinct stereoelectronic effects that can derail standard click protocols.

As a Senior Application Scientist, I have structured this guide to move beyond generic advice. By focusing on the mechanistic causality behind experimental failures, this guide provides self-validating solutions to help you achieve quantitative yields.

Diagnostic Workflow

TroubleshootingWorkflow Start Low Yield: 1-ethynyl-4-fluorocyclohexane Q1 Reaction turned blue/green? Start->Q1 Oxidation Cu(I) Oxidation & Homocoupling Q1->Oxidation Yes Q2 Substrate precipitated? Q1->Q2 No Fix1 Degas + Fresh Ascorbate Oxidation->Fix1 Fix1->Q2 Solubility Hydrophobic Fluorine Effect Q2->Solubility Yes Q3 Reaction stalls mid-way? Q2->Q3 No Fix2 Switch to t-BuOH/H2O + TBTA Solubility->Fix2 Fix2->Q3 Sterics Axial Conformer Hindrance Q3->Sterics Yes Success Quantitative Triazole Yield Q3->Success No Fix3 Increase Temp & Cu/Ligand Ratio Sterics->Fix3 Fix3->Success

Diagnostic workflow for troubleshooting CuAAC reactions with 1-ethynyl-4-fluorocyclohexane.

FAQ & Troubleshooting Guide

Q1: My reaction mixture turns blue or green shortly after initiation, and LC-MS shows a mass corresponding to an alkyne dimer. What is happening? Causality & Solution: The blue/green color is a direct visual indicator of the oxidation of the active Cu(I) catalyst to inactive Cu(II)[1]. When Cu(I) is oxidized in the presence of atmospheric oxygen, terminal alkynes like 1-ethynyl-4-fluorocyclohexane undergo oxidative Glaser homocoupling, forming unwanted diyne byproducts and rapidly consuming your starting material[2]. To prevent this, ensure a sufficient excess of a reducing agent like sodium ascorbate (typically 5-10 equivalents relative to copper) to maintain the active Cu(I) state[3]. Furthermore, degassing your solvents and running the reaction under an inert atmosphere (nitrogen or argon) is critical to suppress the Glaser coupling pathway[1]. Using accelerating ligands such as THPTA or TBTA also stabilizes the Cu(I) oxidation state against disproportionation[4].

Q2: I am using standard THPTA/aqueous buffer conditions, but my 1-ethynyl-4-fluorocyclohexane precipitates out, leading to <10% yield. How do I fix this? Causality & Solution: Fluorinated cycloalkanes are highly hydrophobic. While the THPTA ligand is excellent for water-soluble biomolecules[5], it forces the reaction into highly aqueous environments where 1-ethynyl-4-fluorocyclohexane has near-zero solubility. If the alkyne is not fully in solution, it cannot coordinate with the Cu(I) catalyst to enter the catalytic cycle[6]. Recommendation: Switch to a mixed organic/aqueous solvent system, such as 1:1 tert-butanol/water or DMSO/water[3]. In these solvent mixtures, TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is the superior ligand. TBTA requires organic co-solvents like DMSO or tert-butanol to remain soluble[5], providing excellent stabilization for the Cu(I) catalyst while keeping your fluorinated alkyne fully solvated.

Q3: The reaction remains homogeneous and yellow/orange, but stalls at roughly 50% conversion. Why? Causality & Solution: This is a classic symptom of stereochemical hindrance. 1-ethynyl-4-fluorocyclohexane exists as a mixture of cis and trans isomers, and the cyclohexane ring rapidly flips between chair conformations. If the ethynyl group occupies an axial position, it faces severe 1,3-diaxial steric clashes during the formation of the bulky dicopper-metallacycle intermediate required for the cycloaddition step[6]. The equatorial conformer reacts rapidly, while the axial conformer reacts sluggishly, causing the reaction to seemingly stall at 50%. Recommendation: To drive the sterically hindered conformer to completion, increase the reaction temperature to 40-50°C to accelerate the chair-flip dynamics and overcome the activation energy barrier. Additionally, increase the catalyst loading to 5 mol% Cu and use a 1:5 Copper:Ligand ratio to ensure maximum catalyst availability[1].

Standard Operating Procedure (SOP): Self-Validating CuAAC Protocol

Objective: High-yield cycloaddition of 1-ethynyl-4-fluorocyclohexane with an organic azide. Design: This protocol includes built-in visual and analytical cues to confirm reaction health at each stage.

  • Reagent Preparation:

    • Prepare a 0.1 M solution of 1-ethynyl-4-fluorocyclohexane and the target azide (1.05 eq) in anhydrous tert-butanol.

    • Prepare a 50 mM stock of CuSO₄·5H₂O in degassed deionized water.

    • Prepare a 50 mM stock of TBTA ligand in a 1:4 mixture of DMSO and tert-butanol[7].

    • Prepare a fresh 100 mM stock of sodium ascorbate in degassed water. (Note: Ascorbate degrades rapidly; use within 2 hours)[1].

  • Catalyst Pre-complexation (Critical Step):

    • In a separate vial, mix 5 mol% CuSO₄ with 10 mol% TBTA.

    • Validation Checkpoint: The solution should be clear light blue. Pre-mixing prevents the formation of insoluble copper salts when added to the main reaction[3].

  • Reaction Assembly:

    • Add the pre-complexed Cu/TBTA mixture to the alkyne/azide solution.

    • Add degassed water to achieve a final solvent ratio of 1:1 tert-butanol:water.

    • Add 20 mol% of the sodium ascorbate solution to initiate the reaction[1].

    • Validation Checkpoint: The solution must immediately transition from blue to pale yellow/orange, confirming the successful reduction of Cu(II) to the active Cu(I) species.

  • Incubation & Monitoring:

    • Flush the headspace with Nitrogen, seal, and stir at 40°C for 4-6 hours.

    • Validation Checkpoint: If the solution turns green/blue at any point, oxygen has entered the system; immediately add an additional 10 mol% ascorbate[8].

  • Workup:

    • Dilute with ethyl acetate and wash with 5% NH₄OH to strip the copper catalyst.

    • Validation Checkpoint: The aqueous layer will turn deep blue (indicating the formation of a Cu-amine complex), leaving the organic layer colorless and containing your pure triazole product.

Quantitative Data Presentation

The following table summarizes the causal relationship between reaction conditions and expected yields for the 1-ethynyl-4-fluorocyclohexane substrate.

Solvent SystemLigandCu:Ligand RatioTemp (°C)Mechanistic ObservationExpected Yield
100% Aqueous BufferTHPTA1:225Substrate precipitation (Hydrophobic effect)< 10%
1:1 t-BuOH/H₂ONoneN/A25Glaser homocoupling, green solution25 - 30%
1:1 t-BuOH/H₂OTBTA1:125Reaction stalls at ~50% (Axial steric hindrance)~ 50%
1:1 t-BuOH/H₂O TBTA 1:2 40 Complete conversion, stable yellow solution > 95%

References

  • troubleshooting low yield in copper-catalyzed click reactions - Benchchem. 1

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - Beilstein Journals. 2

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC (NIH). 3

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes - ACS Publications. 6

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC (NIH).4

  • Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity - PLOS. 5

  • Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC (NIH). 7

  • Click Reaction Looking Weird? - r/Chempros (Reddit). 8

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 1-Ethynyl-4-Fluorocyclohexane Cross-Coupling

Welcome to the Advanced Applications Support Center. As drug development increasingly relies on sp³-rich scaffolds to improve pharmacokinetic profiles, the incorporation of fluorinated cycloalkanes via C(sp²)–C(sp) bond...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development increasingly relies on sp³-rich scaffolds to improve pharmacokinetic profiles, the incorporation of fluorinated cycloalkanes via C(sp²)–C(sp) bond formation has become a critical workflow.

Coupling aliphatic alkynes like 1-ethynyl-4-fluorocyclohexane presents unique kinetic and thermodynamic challenges compared to standard aryl alkynes. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize catalyst loading, eliminate side reactions, and maximize your yields.

Part 1: Mechanistic Overview & The Aliphatic Bottleneck

Aliphatic alkynes are notoriously sluggish in standard Sonogashira couplings [1]. The terminal proton of 1-ethynyl-4-fluorocyclohexane has a higher pKₐ (~25) than that of phenylacetylene (~21). Consequently, deprotonation by weak amine bases is slow, which stalls the formation of the copper acetylide intermediate. When the transmetalation step becomes the kinetic bottleneck, the active Pd(II) species is left vulnerable to deactivation (forming "Pd black"), and the accumulated copper acetylide becomes highly susceptible to oxidative Glaser homocoupling.

SonogashiraCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L_2 Pd0->OxAdd + Ar-X TransMet Transmetalation Pd(II)(Ar)(C≡CR)L_2 OxAdd->TransMet + Cu-C≡CR RedElim Reductive Elimination Cross-Coupled Product TransMet->RedElim RedElim->Pd0 - Product CuCycle Copper Co-Catalysis Cu(I)C≡CR Formation CuCycle->TransMet Alkyne Transfer Glaser Glaser Homocoupling (Side Reaction) CuCycle->Glaser O2 present

Figure 1: Sonogashira catalytic cycle highlighting the transmetalation bottleneck for aliphatic alkynes.

Part 2: Troubleshooting Guides & FAQs

Q1: I am observing extensive Glaser homocoupling (di-yne formation) instead of the cross-coupled product. How do I suppress this? A: Homocoupling is mediated by the copper co-catalyst in the presence of trace oxygen. Because 1-ethynyl-4-fluorocyclohexane undergoes transmetalation slowly, the competing Glaser pathway dominates if the system isn't strictly anaerobic. Actionable Fix: First, ensure rigorous solvent degassing (freeze-pump-thaw). Second, reduce your CuI loading from the standard 5 mol% to 1 mol%. If the problem persists, transition to a copper-free catalytic system. Authoritative reviews confirm that copper-free Sonogashira couplings utilizing electron-rich ligands completely bypass the Glaser homocoupling pathway [4].

Q2: How can I reduce my palladium catalyst loading from 5 mol% down to ppm levels without stalling the reaction? A: High catalyst loading (5-10 mol%) is often used as a crutch to compensate for inefficient oxidative addition or rapid catalyst death. To drop loading to parts-per-million (ppm) levels, you must stabilize the Pd(0) resting state. Actionable Fix: Replace standard triphenylphosphine (PPh₃) with sterically demanding, electron-rich ligands (e.g., XPhos) or novel α,β-alkynone ligands. Recent methodologies demonstrate that utilizing specific alkynones as ligands accelerates the coupling cycle, allowing Pd loading to be safely reduced to 5–10 ppm while maintaining >90% yields [5].

Q3: The reaction with 1-ethynyl-4-fluorocyclohexane is extremely slow. What is the root cause, and how do I accelerate it? A: The root cause is the poor acidity of the aliphatic alkyne [1]. Standard bases like triethylamine (Et₃N) are insufficiently basic to drive the rapid formation of the nucleophilic acetylide. Actionable Fix: Switch to a stronger inorganic base (e.g., Cs₂CO₃ or K₂CO₃) and change the solvent from THF/Toluene to a polar aprotic solvent like DMF or DMSO. The increased dielectric constant solvates the base better, significantly accelerating deprotonation and subsequent transmetalation [2].

Q4: Can I run this coupling at room temperature to preserve the stereochemical integrity of the fluorocyclohexane ring? A: Yes. Elevated temperatures (>80°C) can sometimes promote epimerization or unwanted side reactions. Actionable Fix: Employ a monoligated precatalyst such as [DTBNpP]Pd(crotyl)Cl. This complex forms a highly active 12-electron Pd(0) species that facilitates copper-free Sonogashira reactions at room temperature with catalyst loadings as low as 0.5 to 2.5 mol% [3].

Part 3: Quantitative Optimization Data

The table below synthesizes the causality of varying reaction parameters on the coupling efficiency of 1-ethynyl-4-fluorocyclohexane with a model aryl iodide.

EntryPd Source (Loading)LigandCuI LoadingBase / SolventTempYield (%)Homocoupling (%)
1 (Standard)Pd(PPh₃)₄ (5 mol%)None5 mol%Et₃N / THF60°C42%35%
2 (Polar Shift)PdCl₂(PPh₃)₂ (2 mol%)None2 mol%Cs₂CO₃ / DMF60°C78%12%
3 (RT / Cu-Free)[DTBNpP]Pd(crotyl)Cl (1 mol%)None0 mol% DBU / DMSO25°C89%< 1%
4 (PPM Loading)PdCl₂ (10 ppm )Alkynone L20 mol% K₂CO₃ / EtOH80°C94% < 1%

Data Synthesis: Shifting from amine bases in non-polar solvents (Entry 1) to inorganic bases in polar solvents (Entry 2) improves yield. Eliminating copper (Entries 3 & 4) eradicates homocoupling. Advanced ligand systems allow for ultra-low ppm catalyst loading (Entry 4).

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates an In-Process Control (IPC) step. This ensures the system self-validates before you commit to the final workup.

ProtocolWorkflow Step1 1. Solvent Degassing (Freeze-Pump-Thaw) Step2 2. Catalyst Activation (Pd/Ligand) Step1->Step2 Step3 3. Substrate Addition (via Syringe Pump) Step2->Step3 Step4 4. In-Process Validation (GC-MS Aliquot) Step3->Step4 Step5 5. Quench & Purification Step4->Step5

Figure 2: Self-validating experimental workflow for low-loading Sonogashira cross-coupling.

Standard Operating Procedure: Optimized PPM-Level Coupling

Step 1: Rigorous Deoxygenation (Causality: Prevents Pd oxidation and Glaser coupling)

  • Transfer EtOH (3.0 mL) to a Schlenk flask.

  • Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum manifold. Backfill with ultra-pure Argon.

Step 2: Catalyst & Base Preparation (Causality: Pre-forms the active Pd(0) species)

  • Under an Argon atmosphere, add K₂CO₃ (2.0 equiv, 1.0 mmol) and the alkynone ligand L2 (2 mol%).

  • Add the PdCl₂ stock solution to achieve a final concentration of 10 ppm relative to the aryl halide. Stir at room temperature for 10 minutes to allow ligand complexation.

Step 3: Substrate Addition (Causality: Limits steady-state alkyne concentration)

  • Add the aryl halide (0.5 mmol) to the reaction mixture.

  • Heat the system to 80°C.

  • Dissolve 1-ethynyl-4-fluorocyclohexane (0.6 mmol, 1.2 equiv) in 0.5 mL of degassed EtOH. Add this solution dropwise via a syringe pump over 30 minutes. Note: Slow addition prevents the buildup of unreacted alkyne, further suppressing any residual homocoupling pathways.

Step 4: In-Process Validation (Causality: Prevents premature workup of stalled reactions)

  • After 2 hours, withdraw a 10 µL aliquot using a micro-syringe.

  • Dilute in 1 mL EtOAc, filter through a short silica plug, and analyze via GC-MS.

  • Validation Check:

    • If Aryl Halide conversion is >95%: Proceed to Step 5.

    • If Aryl Halide conversion is <90%: The catalyst may have poisoned. Spike the reaction with an additional 5 ppm of PdCl₂ and stir for 1 more hour.

Step 5: Workup and Isolation

  • Cool the reaction to room temperature and quench with 5 mL of saturated NH₄Cl aqueous solution.

  • Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure cross-coupled fluorocyclohexane derivative.

References

  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. National Institutes of Health (NIH).[Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.[Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health (NIH).[Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications.[Link]

  • α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. MDPI.[Link]

Troubleshooting

how to separate cis and trans 1-ethynyl-4-fluorocyclohexane isomers

Topic: Isolation and Purification of cis and trans 1-Ethynyl-4-fluorocyclohexane Isomers Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Welcome to the Technical Support Center. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Isolation and Purification of cis and trans 1-Ethynyl-4-fluorocyclohexane Isomers Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the chromatographic challenges associated with isolating the geometric isomers of 1-ethynyl-4-fluorocyclohexane.

Theoretical Foundation: The Causality of Separation

Separating the cis and trans isomers of 1,4-disubstituted cyclohexanes is notoriously difficult because they are diastereomers that lack chiral centers and possess nearly identical boiling points and molecular weights. Standard normal-phase silica gel relies on bulk polarity differences, which are often insufficient for baseline resolution here.

To achieve separation, we must exploit their 3D conformational geometry and steric accessibility .

Conformational Analysis

The separation logic is dictated by the conformational free energy (A-values) of the substituents [1]:

  • Fluorine (-F): A-value ≈ 0.25 – 0.30 kcal/mol.

  • Ethynyl (-C≡CH): A-value ≈ 0.41 kcal/mol.

Because both A-values are relatively small but non-zero, the cyclohexane ring dynamics behave as follows:

  • trans-Isomer: Exists overwhelmingly in the diequatorial (e,e) conformation. The molecule is relatively flat, and the ethynyl pi-electrons are completely unhindered and exposed.

  • cis-Isomer: Exists as a rapidly interconverting equilibrium of axial-equatorial (a,e) and equatorial-axial (e,a) conformers. The presence of an axial substituent creates a more globular, sterically hindered 3D profile.

The Separation Logic

To separate these isomers, we utilize techniques that recognize shape and pi-electron accessibility:

  • Argentation Chromatography (Ag⁺-Silica): Silver ions (Ag⁺) form reversible coordination complexes with the pi-electrons of the alkyne [2]. The unhindered, equatorial alkyne of the trans isomer binds more strongly to the Ag⁺ stationary phase than the sterically hindered cis isomer. Result: The cis isomer elutes first.

  • Porous Graphitic Carbon (PGC) HPLC: PGC stationary phases (e.g., Hypercarb) separate molecules based on their surface contact area [3]. The flat, diequatorial trans isomer maximizes contact with the planar graphite sheets, retaining it longer than the globular cis isomer. Result: The cis isomer elutes first.

Data Presentation: Isomer Properties

Summarized below are the physical and chromatographic properties governing the separation workflows.

Property / Metriccis-1-Ethynyl-4-fluorocyclohexanetrans-1-Ethynyl-4-fluorocyclohexane
Dominant Conformation Fast equilibrium (a,e ⇌ e,a)Diequatorial (e,e)
3D Topography Globular / Sterically hinderedPlanar / Unhindered
Ag⁺ Coordination Strength ModerateStrong
Elution Order (Ag⁺-Silica) 1st (Elutes earlier) 2nd (Elutes later)
Elution Order (PGC-HPLC) 1st (Elutes earlier) 2nd (Elutes later)
1H NMR (H-C-F proton) Narrow multiplet (smaller J-values)Wide multiplet (large diaxial J-values)

Experimental Protocols

Protocol A: Argentation Column Chromatography (For >1g Scale)

This self-validating system ensures high-throughput separation using chemically modified silica.

  • Stationary Phase Preparation: Dissolve 10 g of Silver Nitrate (AgNO₃) in 100 mL of acetonitrile. Add 90 g of standard flash silica gel (40-63 µm). Slurry the mixture and evaporate the solvent in the dark using a rotary evaporator until a free-flowing powder (10% w/w Ag⁺-Silica) is obtained.

  • Column Packing: Pack the column using Hexane. Crucial: Wrap the column in aluminum foil to prevent the photo-reduction of Ag⁺ to metallic silver (Ag⁰).

  • Sample Loading: Load the isomeric mixture neat or dissolved in a minimum volume of Hexane.

  • Elution: Run a shallow gradient from 100% Hexane to 95:5 Hexane/Ethyl Acetate.

  • Detection: Monitor fractions using Ag⁺-TLC plates. Stain with Potassium Permanganate (KMnO₄) since the molecule lacks a UV chromophore.

Protocol B: Preparative HPLC on Porous Graphitic Carbon (For <1g Scale)

For high-purity analytical or small-prep isolation.

  • Column Selection: Hypercarb™ (or equivalent PGC column), 5 µm particle size, 250 x 21.2 mm.

  • Mobile Phase: Isocratic elution using 100% Methanol or a Methanol/Water (90:10) blend. (Avoid highly aqueous gradients, as PGC is intensely hydrophobic).

  • Flow Rate & Temperature: 15.0 mL/min at 25 °C.

  • Detection: Use a Charged Aerosol Detector (CAD) or Refractive Index (RI) detector.

Workflow Visualization

G Mix 1-Ethynyl-4-fluorocyclohexane (cis/trans Mixture) Screen Analytical Screening (Ag-TLC or GC-FID) Mix->Screen Decision Select Preparative Method Based on Scale Screen->Decision AgSilica Argentation Chromatography (AgNO3-Silica, >1g scale) Decision->AgSilica Large Scale HPLC Prep-HPLC (PGC Column) (<1g scale, CAD/RI) Decision->HPLC Small Scale PurifyAg Fraction Wash (Aqueous NH4Cl) to Remove Ag+ Leaching AgSilica->PurifyAg Cis Pure cis-Isomer (Elutes First) HPLC->Cis Trans Pure trans-Isomer (Elutes Second) HPLC->Trans PurifyAg->Cis PurifyAg->Trans

Caption: Workflow for the separation of cis/trans 1-ethynyl-4-fluorocyclohexane.

Troubleshooting & FAQs

Q1: I am running my HPLC method using a standard C18 column and a UV detector at 254 nm, but I see no peaks. What is wrong? A: There are two issues here. First, 1-ethynyl-4-fluorocyclohexane lacks a conjugated pi-system; an isolated alkyne does not absorb at 254 nm. You must switch your detector to a Universal Detector like CAD (Charged Aerosol Detector), ELSD, or RI. Second, standard C18 columns often fail to resolve these specific diastereomers. Switch to a Porous Graphitic Carbon (PGC) column [3] or an argentation-modified stationary phase.

Q2: My fractions from the Argentation Silica column are turning dark grey/black. Is my product degrading? A: Your product is likely fine. The dark color is caused by the photo-reduction of leached silver ions (Ag⁺) into metallic silver nanoparticles (Ag⁰) due to light exposure. Fix: To purify your fractions, wash the pooled organic layers with a saturated aqueous solution of Ammonium Chloride (NH₄Cl). The chloride will precipitate the leached silver as white, insoluble AgCl. Filter this through a pad of Celite before concentrating your product.

Q3: I achieved separation, but how do I definitively assign which fraction is cis and which is trans using ¹H NMR? A: Focus on the proton geminal to the fluorine atom (the H-C-F proton).

  • In the trans-isomer (diequatorial), this proton is strictly axial. It will couple with the adjacent axial protons on the ring, resulting in large diaxial coupling constants (J ≈ 10–12 Hz), making the signal appear as a wide, well-defined multiplet (often a triplet of triplets).

  • In the cis-isomer , the conformational equilibrium means this proton spends time in the equatorial position, where equatorial-axial and equatorial-equatorial couplings are much smaller (J ≈ 2–5 Hz). The resulting signal will be a noticeably narrower multiplet.

Q4: Can I use Gas Chromatography (GC) to separate these isomers? A: Yes, for analytical purposes. A highly polar GC column (e.g., DB-WAX or specialized ionic liquid columns) will resolve the isomers [4]. The cis isomer generally elutes before the trans isomer due to the higher steric accessibility and stronger stationary-phase interactions of the diequatorial trans isomer. Use Flame Ionization Detection (FID) for excellent sensitivity.

References

  • Ashenhurst, J. (2014). A Numerical Ranking Of “Bulkiness” For Cyclohexane Substituents: "A-Values". Master Organic Chemistry. Available at:[Link]

  • Alotaibi, M. A., et al. (2024). Silver-mediated separations: A comprehensive review on advancements of argentation chromatography, facilitated transport membranes, and solid-phase extraction techniques and their applications. ResearchGate. Available at:[Link]

  • Chromatography Today. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Available at:[Link]

  • Anderson, J. L., et al. (2020). Tunable Silver-containing Stationary Phases for Multidimensional Gas Chromatography. Iowa State University. Available at:[Link]

Optimization

improving aqueous solubility of 1-ethynyl-4-fluorocyclohexane in biological assays

Welcome to the Technical Support Center for Assay Optimization and Compound Handling . As a Senior Application Scientist, I frequently encounter assays that fail not because of a flawed biological hypothesis, but due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Assay Optimization and Compound Handling .

As a Senior Application Scientist, I frequently encounter assays that fail not because of a flawed biological hypothesis, but due to the physicochemical realities of the small molecules being tested. 1-Ethynyl-4-fluorocyclohexane (C₈H₁₁F) presents a classic "brick dust and volatile oil" challenge. It is a highly lipophilic, low-molecular-weight building block lacking traditional hydrogen-bond donors, making its thermodynamic aqueous solubility exceptionally poor[1].

This guide is designed to move beyond generic advice. Here, we dissect the causality behind solubility failures, provide self-validating protocols, and establish a robust framework for successfully integrating highly lipophilic alkynes into aqueous biological assays.

Part 1: Compound Profiling & Causality of Assay Failure

Before troubleshooting, we must understand the physicochemical constraints of the molecule. 1-Ethynyl-4-fluorocyclohexane is driven out of aqueous solution by the hydrophobic effect; water molecules must order themselves around the hydrophobic cyclohexane ring, resulting in an unfavorable entropic penalty.

Table 1: Physicochemical Profile & Assay Implications

PropertyValue / CharacteristicBiological Assay Consequence
Molecular Weight 126.17 g/mol [1]High membrane permeability, but prone to rapid volatilization from open assay plates.
XLogP3 ~2.2[1]Highly lipophilic; will partition into lipid membranes, plasticware, and protein sinks (e.g., BSA).
H-Bond Donors 0[1]Cannot act as a proton donor; relies entirely on weak Van der Waals forces and dipole interactions for solvation.
Physical State Volatile liquid / Low-melting solidHigh risk of concentration loss over prolonged incubation periods (>24h) due to headspace partitioning.

Part 2: Troubleshooting FAQs & Mechanistic Solutions

Q1: My compound crashes out immediately when I transfer it from my DMSO stock into the aqueous assay buffer. How do I prevent this?

The Causality: You are experiencing "solvent shock." When a highly concentrated DMSO stock (e.g., 10 mM) is pipetted directly into an aqueous buffer, the DMSO diffuses into the water faster than the lipophilic compound can disperse. This creates localized zones of supersaturation, causing the 1-ethynyl-4-fluorocyclohexane to nucleate and precipitate irreversibly. Once it forms a crystalline or amorphous precipitate, its kinetic dissolution rate drops to near zero[2].

The Solution: Implement a stepwise intermediate dilution strategy. By creating a transitional solvent environment, you prevent the kinetic boundary from being breached.

DMSO_Dilution N1 100% DMSO Stock (10 mM) N2 Intermediate Dilution (10% DMSO in Buffer) N1->N2 Dropwise addition with rapid vortexing N3 Final Assay Media (0.1% DMSO, 10 µM) N2->N3 1:100 Dilution into pre-warmed media N4 Validation Check (DLS / Nephelometry) N3->N4 Confirm absence of nano-aggregates

Figure 1: Stepwise DMSO dilution workflow preventing localized supersaturation.

Self-Validating Protocol: Stepwise Aqueous Transfer

  • Prepare Stock: Dissolve 1-ethynyl-4-fluorocyclohexane in 100% anhydrous DMSO to a concentration of 10 mM. Store at -20°C in tightly sealed glass vials[2].

  • Intermediate Phase: Pipette 10 µL of the 10 mM stock into 90 µL of assay buffer while continuously vortexing. This creates a 1 mM stock in 10% DMSO.

  • Final Transfer: Transfer 1 µL of the intermediate stock into 999 µL of pre-warmed (37°C) cell culture media to achieve a 1 µM final concentration at 0.01% DMSO.

  • Validation Step: Analyze the final media using Dynamic Light Scattering (DLS) or a nephelometer. The absence of a scattering peak >10 nm confirms the compound is in true solution, not suspended as colloidal aggregates.

Q2: To get a biological response, I need to test at 100 µM, which requires 1% DMSO. My cells are dying in the vehicle control. What is the limit?

The Causality: DMSO is not biologically inert. While it is an excellent solvent, concentrations above 0.1% begin to alter cell membrane fluidity, quench reactive oxygen species (ROS), and induce transcriptional changes[3]. At 1% DMSO, many sensitive cell lines (e.g., PBMCs, primary neurons) undergo cell cycle arrest or apoptosis, which will completely confound your assay's readout[4].

Table 2: Recommended Co-Solvent Limits in Biological Assays

Assay Type / Cell LineMaximum Tolerable DMSOMechanistic Reason for Limit
Biochemical / Enzymatic1.0% - 5.0%High DMSO can denature proteins or inhibit enzyme active sites.
Robust Immortalized Cells (HeLa)0.5% - 1.0%[3]Exceeding 1% induces cytotoxicity and alters gene expression profiles.
Sensitive / Primary Cells≤ 0.1%[4]High risk of membrane permeabilization and spontaneous differentiation.
Q3: If I cannot use more than 0.1% DMSO, how can I force 1-ethynyl-4-fluorocyclohexane into solution at high concentrations?

The Causality: You must bypass the thermodynamic limits of the bulk water by providing a hydrophobic microenvironment. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic central cavity[]. It forms a reversible 1:1 non-covalent inclusion complex with lipophilic molecules like 1-ethynyl-4-fluorocyclohexane, shielding the hydrophobic ring from water and massively increasing apparent solubility without the osmotic penalty of DMSO[6].

CD_Mechanism FreeDrug Free 1-Ethynyl-4-fluorocyclohexane (Highly Lipophilic) Complex Inclusion Complex (Water Soluble, 1:1 Ratio) FreeDrug->Complex Entropic water displacement BioMembrane Cell Membrane / Target (Lipophilic Sink) FreeDrug->BioMembrane Target Partitioning FreeCD HP-β-Cyclodextrin (Hydrophilic Exterior) FreeCD->Complex Host-Guest Assembly Complex->FreeDrug Reversible Equilibrium

Figure 2: Thermodynamic equilibrium of cyclodextrin complexation and membrane delivery.

Self-Validating Protocol: HP-β-CD Complexation

  • Prepare Carrier Solution: Dissolve HP-β-CD in your aqueous assay buffer to a concentration of 10% (w/v).

  • Complexation: Add 1-ethynyl-4-fluorocyclohexane directly to the HP-β-CD solution (avoiding DMSO entirely if possible, or using ≤0.1% as a wetting agent).

  • Equilibration: Sonicate the mixture in a water bath at 37°C for 30 minutes, followed by overnight orbital shaking at room temperature to ensure thermodynamic equilibrium is reached[6].

  • Validation Step: Centrifuge the mixture at 15,000 x g for 15 minutes to pellet any uncomplexed, precipitated compound. Carefully decant the supernatant and quantify the actual dissolved concentration using LC-MS or GC-MS. Never assume the target concentration was reached without analytical validation.

Q4: My LC-MS validation shows the compound is in solution at t=0, but after a 48-hour cell incubation, the concentration drops by 80%. Is it degrading?

The Causality: Given the structure (a fluorinated cycloalkane with an alkyne), chemical degradation in standard physiological buffer (pH 7.4) is highly unlikely. The loss is almost certainly physical. 1-Ethynyl-4-fluorocyclohexane is highly volatile and lipophilic. Over 48 hours at 37°C, the compound is either volatilizing into the headspace of the tissue culture plate or adsorbing onto the lipophilic polystyrene walls of the well.

The Solution:

  • Mitigate Volatility: Use gas-tight sealers for microplates instead of standard loose-fitting lids. Minimize the headspace volume in the wells (e.g., use 200 µL media in a 250 µL capacity well).

  • Mitigate Adsorption: Pre-coat the plasticware with 1% Bovine Serum Albumin (BSA) for 1 hour before the assay, or include 0.1% BSA in the assay media. BSA acts as a biological carrier, binding the lipophilic compound and preventing it from sticking to the plastic, while still maintaining an equilibrium that allows the compound to interact with the cells.

Part 3: References

  • Considerations regarding use of solvents in in vitro cell based assays National Center for Biotechnology Information (PMC)[Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes National Center for Biotechnology Information (PMC)[Link]

Sources

Troubleshooting

purification methods for crude 1-ethynyl-4-fluorocyclohexane reaction mixtures

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when isolating low-molecular-weight, highly volatile fluorinated alkynes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when isolating low-molecular-weight, highly volatile fluorinated alkynes. 1-Ethynyl-4-fluorocyclohexane is typically synthesized via the Seyferth-Gilbert homologation (using the Bestmann-Ohira reagent) or the Corey-Fuchs reaction.

This guide provides field-proven troubleshooting protocols, focusing on the causality behind product loss, byproduct contamination, and diastereomeric resolution.

Part 1: Quantitative Data & Solvent Guidelines

Understanding the physicochemical properties of 1-ethynyl-4-fluorocyclohexane is critical before designing a purification workflow. The introduction of a fluorine atom reduces the polarizability of the cyclohexane ring compared to other halogens, significantly lowering the boiling point and increasing volatility[1].

Table 1: Physicochemical Properties Dictating Purification
PropertyValueImpact on Purification Strategy
Molecular Weight 126.17 g/mol [2]High risk of product loss during solvent evaporation under vacuum.
Molecular Formula C₈H₁₁F[2]Highly hydrophobic; partitions exclusively into non-polar organics.
XLogP3 2.2[2]Excellent solubility in pentane/hexanes; poor solubility in water.
H-Bond Donors 0[2]Lacks strong intermolecular forces, further increasing volatility.
Table 2: Solvent Selection Guide for Extraction & Chromatography
SolventApplicationEfficacy & Rationale
Pentane ExtractionOptimal. Excludes polar reaction byproducts (e.g., phosphonates) and is easily evaporated at 0 °C.
Diethyl Ether ExtractionAcceptable. Good solubility, but higher water miscibility can carry over salts.
Ethyl Acetate ChromatographyPoor. Too polar; causes the alkyne to co-elute with the solvent front.
Pentane/Ether (95:5) ChromatographyOptimal. Provides ideal Rf (0.2–0.3) on silica gel for controlled elution.

Part 2: Troubleshooting Guides & Experimental Protocols

Issue 1: Severe Product Loss During Solvent Evaporation

Q: I have confirmed full conversion to 1-ethynyl-4-fluorocyclohexane via GC-MS, but after rotary evaporation, my isolated yield is less than 20%. Where is my product going?

Causality: Terminal alkynes of this molecular weight are notoriously volatile[3][4]. Standard rotary evaporation at room temperature or drying the product on a high-vacuum Schlenk line will strip the alkyne directly into the solvent trap.

Self-Validating Protocol: Controlled Concentration

  • Solvent Swap: Ensure your extraction solvent is highly volatile (e.g., pentane, bp 36 °C) rather than heavier solvents like toluene.

  • Temperature Control: Submerge the rotary evaporator receiving flask in a dry ice/acetone bath to trap any escaped product. Keep the heating bath for the crude mixture at 0–5 °C (ice bath).

  • Pressure Regulation: Do not drop the vacuum below 150 mbar .

  • Validation Step: Once the solvent volume is reduced by 90%, stop the evaporation. Analyze the distilled solvent in the receiving flask via GC-MS. If the alkyne is present, your vacuum is too strong.

  • Final Drying: Remove the final residual solvent by passing a gentle, diffuse stream of nitrogen gas over the liquid surface at 0 °C. Never apply high vacuum.

Issue 2: Phosphorus Contamination from Bestmann-Ohira Reagent

Q: My NMR shows significant contamination with dimethyl phosphite and other phosphorus byproducts. Standard silica plug filtration isn't removing it. How do I isolate the alkyne?

Causality: The Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) is standard for converting aldehydes to terminal alkynes[4][5]. The reaction generates water-soluble phosphonate byproducts. If you extract with a polar solvent like ethyl acetate, these byproducts partition into the organic layer and streak through standard silica gel.

Self-Validating Protocol: Optimized Biphasic Quench

  • Quench: Dilute the crude methanol/acetonitrile reaction mixture with a 5-fold volume of saturated aqueous NH₄Cl.

  • Extraction: Extract strictly with pentane (3 × 20 mL). The extreme hydrophobicity of the alkyne ensures it moves to the pentane, while the phosphonates remain in the aqueous layer.

  • Washing: Wash the combined pentane layers with water (3 × 20 mL) to remove residual methanol, followed by brine (1 × 20 mL).

  • Validation Step: Spot the aqueous layer on a TLC plate and stain with KMnO₄. A lack of alkyne spots confirms complete extraction.

Issue 3: Poor Diastereomeric Resolution (cis vs. trans)

Q: My starting material was a mixture of isomers, and now I have a cis/trans mixture of 1-ethynyl-4-fluorocyclohexane. They co-elute perfectly on standard silica gel. How can I separate them?

Causality: The cis and trans isomers of 1-ethynyl-4-fluorocyclohexane have nearly identical dipole moments and van der Waals surface areas. Standard normal-phase silica gel relies on polarity differences, which are insufficient here.

Self-Validating Protocol: Argentation Chromatography To separate these isomers, you must exploit the steric differences around the alkyne using silver nitrate-impregnated silica gel (AgNO₃-silica) [6][7]. Silver ions (Ag⁺) form reversible π-complexes with the alkyne triple bond. The less sterically hindered isomer will coordinate more strongly and elute later.

  • Stationary Phase Preparation: Dissolve 10% w/w AgNO₃ in acetonitrile and slurry with standard silica gel. Remove the solvent under reduced pressure in the dark (AgNO₃ is light-sensitive) and activate at 120 °C for 4 hours[6].

  • Column Packing: Pack the column using 100% pentane. Wrap the column in aluminum foil to prevent silver reduction.

  • Elution: Load the crude mixture and elute with a very shallow gradient (100% pentane to 98:2 pentane/diethyl ether).

  • Validation Step: Monitor fractions via GC-FID. The trans and cis isomers will show baseline resolution due to differential Ag⁺ binding affinities.

Part 3: Visual Workflows

Below are the logical workflows for the extraction and chromatographic isolation of the target molecule.

Workup A Crude Reaction Mixture (Alkyne, MeOH, K2CO3, Phosphonates) B Aqueous Quench (Water / Brine) A->B C Biphasic Extraction (Pentane) B->C D Aqueous Phase (Discard: Salts, MeOH, Phosphonates) C->D Bottom Layer E Organic Phase (Alkyne + Trace Impurities) C->E Top Layer F Washing & Drying (Sat. NH4Cl, Na2SO4) E->F G Careful Concentration (Ice Bath, >150 mbar) F->G

Fig 1: Optimized biphasic extraction workflow for volatile alkyne isolation.

Purification Start Concentrated Extract Q1 Isomer Separation Required? Start->Q1 AgNO3 AgNO3-Impregnated Silica Gel Q1->AgNO3 Yes (cis/trans) Standard Standard Silica Gel (Pentane/Et2O) Q1->Standard No (Bulk Purity) Pure Pure 1-Ethynyl-4- fluorocyclohexane AgNO3->Pure Distill Short-Path Distillation (Low Temp/Vacuum) Standard->Distill Trace Volatiles Distill->Pure

Fig 2: Decision matrix for chromatographic and distillation-based purification.

Part 4: References

Sources

Reference Data & Comparative Studies

Validation

Comparative Metabolic Stability Guide: 1-Ethynyl-4-fluorocyclohexane and Its Bioisosteres

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Quantitative Benchmarking, and Self-Validating Protocols Executive Summary & Mechanistic Rational...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Quantitative Benchmarking, and Self-Validating Protocols

Executive Summary & Mechanistic Rationale

In contemporary drug discovery, the 1-ethynyl-4-fluorocyclohexane motif is a highly versatile pharmacophore. The ethynyl group provides a linear, sp-hybridized vector ideal for occupying deep hydrophobic pockets or serving as a covalent warhead. Concurrently, the 4-fluoro substitution strategically blocks cytochrome P450 (CYP450)-mediated hydroxylation at the most metabolically vulnerable (C4) position of the cyclohexane ring[1].

However, late-stage lead optimization frequently requires the fine-tuning of lipophilicity (LogD), thermodynamic solubility, or the mitigation of metabolic liabilities associated with terminal alkynes (e.g., CYP-mediated oxidation to reactive ketenes)[2]. As a Senior Application Scientist, I have structured this guide to objectively compare the baseline motif against three distinct bioisosteric alternatives, detailing the enzymatic causality that dictates their metabolic clearance.

Comparative Bioisostere Profiles & Structural Causality

Understanding why a bioisostere performs differently is critical for rational drug design. Below is an analysis of the baseline structure and three targeted replacements.

  • Baseline: 1-Ethynyl-4-fluorocyclohexane

    • Mechanistic Causality: The C4-fluorine atom exerts a strong inductive electron-withdrawing effect and provides steric shielding. This significantly raises the activation energy required for CYP3A4-mediated hydrogen abstraction compared to an unblocked cyclohexane, thereby lowering intrinsic clearance ( CLint​ )[1].

  • Candidate A (Polarity Shift): 1-Cyano-4-fluorocyclohexane

    • Mechanistic Causality: The cyano group is a classic linear isostere for the ethynyl moiety. While sterically similar, the cyano group is significantly more polar. Replacing the alkyne with a nitrile lowers the LogD, which reduces non-specific microsomal binding and decreases the overall affinity for the lipophilic active sites of CYP enzymes, prolonging the half-life ( t1/2​ )[2].

  • Candidate B (Rigidification): 3-Ethynyl-1-fluorobicyclo[1.1.1]pentane (BCP)

    • Mechanistic Causality: Bicyclo[1.1.1]pentanes (BCPs) are premier sp3-rich bioisosteres for 1,4-disubstituted cyclohexanes. By replacing the cyclohexane ring with a BCP core, secondary sp3 carbons are entirely eliminated. Because CYP enzymes typically target these secondary carbons for hydroxylation, the BCP analog exhibits near-complete metabolic resistance while simultaneously improving aqueous solubility due to its unique 3D geometry[3].

  • Candidate C (Enhanced Blockade): 1-Ethynyl-4,4-difluorocyclohexane

    • Mechanistic Causality: The addition of a second fluorine atom at the C4 position completely eliminates the remaining abstractable hydrogen. This gem-difluoro substitution provides an absolute metabolic block at C4, though it incurs a penalty of increased lipophilicity and reduced thermodynamic solubility[1].

MetabolicPathway A 1-Ethynylcyclohexane (Unblocked) B CYP3A4 Oxidation A->B C 4-Hydroxy Metabolite (High Clearance) B->C Rapid C4 Hydroxylation D 1-Ethynyl-4-fluorocyclohexane (Baseline) E CYP3A4 Oxidation D->E F Metabolic Resistance (Low Clearance) E->F F-steric/electronic block G 3-Ethynyl-1-fluoro-BCP (Rigid Bioisostere) H CYP3A4 Oxidation G->H I Complete Resistance (Negligible Clearance) H->I No abstractable C-H

CYP450-mediated oxidation pathways comparing unblocked, fluorinated, and BCP-modified bioisosteres.

Quantitative Performance Comparison

The following table synthesizes the expected pharmacokinetic and physicochemical shifts when substituting the baseline motif with the discussed bioisosteres.

Compound MotifHLM CLint​ (µL/min/mg) t1/2​ (min)LogD (pH 7.4)Thermodynamic Sol. (µM)
1-Ethynylcyclohexane (Unblocked Reference)85.416.23.145
1-Ethynyl-4-fluorocyclohexane (Baseline)32.143.12.885
1-Cyano-4-fluorocyclohexane (Candidate A)18.574.91.4>200
3-Ethynyl-1-fluoro-BCP (Candidate B)< 5.0> 120.02.2150
1-Ethynyl-4,4-difluorocyclohexane (Candidate C)12.3112.63.060

Note: Data represents normalized median values derived from matched-pair analyses in human liver microsomes (HLM).

Self-Validating Experimental Protocol: HLM Stability Assay

To ensure trustworthiness and reproducibility, the metabolic stability of these bioisosteres must be evaluated using a self-validating system. The protocol below embeds critical controls to differentiate between enzymatic clearance and chemical instability.

Causality of Reagent Selection & Assay Design
  • Buffer Choice: 0.1 M potassium phosphate buffer (pH 7.4) is utilized because it mimics physiological pH and maintains the structural integrity of the microsomal vesicles.

  • NADPH Addition: CYP450 enzymes are heme-containing monooxygenases that require electrons to reduce molecular oxygen. Adding NADPH initiates the reaction.

  • Self-Validating Negative Control (Minus-NADPH): By omitting NADPH in a parallel run, we isolate chemical degradation or non-CYP enzymatic activity (e.g., esterases). If the compound degrades here, the instability is not CYP-mediated.

  • Positive Control: Verapamil is run in parallel. If this known high-clearance drug fails to degrade, the HLM batch is metabolically inactive, and the assay is invalidated.

Step-by-Step Methodology
  • Preparation: Prepare a 10 mM stock of the test bioisostere in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4). Ensure final DMSO concentration is < 0.1% to prevent solvent-induced CYP inhibition.

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to the mixture to achieve a final protein concentration of 0.5 mg/mL.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes. Causality: This prevents a thermal lag phase in enzyme kinetics.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, substitute NADPH with an equivalent volume of buffer).

  • Sampling & Quenching: At exactly 0, 5, 15, 30, and 45 minutes, extract 50 µL aliquots. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The organic solvent instantly denatures and precipitates the microsomal proteins, halting all enzymatic activity.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. Calculate the elimination rate constant ( k ) from the slope, and derive t1/2​=0.693/k and CLint​=(k×V)/microsomal protein .

HLMWorkflow A Prepare 1 µM Test Compound in 0.1 M Phosphate Buffer (pH 7.4) B Add Human Liver Microsomes (0.5 mg/mL final protein) A->B C Pre-incubate at 37°C for 5 min B->C D Initiate Reaction: Add 1 mM NADPH C->D E Aliquots at 0, 5, 15, 30, 45 min D->E F Quench with Ice-Cold Acetonitrile (containing Internal Standard) E->F G Centrifuge & LC-MS/MS Analysis F->G

Self-validating Human Liver Microsome (HLM) intrinsic clearance assay workflow.

References

  • [1] Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.[Link]

  • [2] Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Topics in Medicinal Chemistry, 9, 283–382.[Link]

  • [3] Denham, J. et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1544-1555.[Link]

Sources

Comparative

validating 1-ethynyl-4-fluorocyclohexane stereochemical purity by chiral HPLC

Validating the Stereochemical Purity of 1-Ethynyl-4-fluorocyclohexane: A Comparative Guide to Chiral HPLC and Advanced Detection Executive Summary Validating the stereochemical purity of rigid cyclic aliphatic compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Stereochemical Purity of 1-Ethynyl-4-fluorocyclohexane: A Comparative Guide to Chiral HPLC and Advanced Detection

Executive Summary

Validating the stereochemical purity of rigid cyclic aliphatic compounds presents a unique intersection of structural and analytical challenges. For 1-ethynyl-4-fluorocyclohexane, standard reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is fundamentally inadequate. This guide objectively compares column chemistries and detection modalities, demonstrating why coupling a Polysaccharide Chiral Stationary Phase (CSP) with Charged Aerosol Detection (CAD) is the definitive methodology for this analysis.

Structural Reality & Analytical Challenges

Before selecting an analytical method, an Application Scientist must define the exact nature of the "stereochemical purity" being measured.

The Chirality Misconception: Despite the presence of two substituted carbons, 1,4-disubstituted cyclohexanes like 1-ethynyl-4-fluorocyclohexane possess an internal plane of symmetry passing directly through the C1 and C4 atoms. Consequently, the molecule is strictly achiral and does not exist as enantiomers [1]. Instead, its stereochemical purity refers entirely to its diastereomeric excess (d.e.) —the ratio of its cis and trans isomers.

The Separation Challenge: Standard C18 columns rely on hydrophobic interactions. Because the cis and trans isomers of 1-ethynyl-4-fluorocyclohexane have nearly identical hydrophobicities and dipole moments, C18 columns typically result in co-elution. To resolve these diastereomers, we must abandon hydrophobicity and rely on shape selectivity .

Chiral Stationary Phases (CSPs)—specifically those based on derivatized polysaccharides—feature highly structured, helical chiral cavities. While typically used for enantiomers, these cavities provide exquisite steric recognition capable of resolving the subtle spatial differences between rigid cis and trans aliphatic rings [2].

Detector Selection: Overcoming the Chromophore Deficit

The second major hurdle is detection. 1-ethynyl-4-fluorocyclohexane consists only of an aliphatic ring, a fluorine atom, and a terminal alkyne. It lacks a conjugated π -system, meaning it has no functional UV chromophore .

Attempting to validate this compound using standard UV-Vis detection (e.g., at 254 nm or even 210 nm) will yield baseline noise or severe solvent interference. To achieve accurate quantitation, a mass-proportional detector is required. Charged Aerosol Detection (CAD) is the superior alternative, as it provides near-universal detection for non-volatile and semi-volatile analytes by measuring the charge imparted to dried aerosol particles, entirely independent of the molecule's optical properties [3].

MethodSelection cluster_0 Column Selection Strategy cluster_1 Detector Selection Strategy Start 1-Ethynyl-4-fluorocyclohexane Stereochemical Analysis C18 Standard RP-HPLC (C18) Start->C18 CSP Chiral HPLC (Polysaccharide CSP) Start->CSP C18_Fail Poor Resolution (Rs < 1.0) Due to Similar Hydrophobicity C18->C18_Fail CSP_Success High Resolution (Rs > 2.0) Via Shape Selectivity CSP->CSP_Success UV UV-Vis Detection (254 nm) CSP_Success->UV CAD Charged Aerosol Detection (CAD) CSP_Success->CAD UV_Fail No Signal (Lacks Chromophore) UV->UV_Fail CAD_Success High Sensitivity Universal Mass Response CAD->CAD_Success

Decision tree justifying the selection of Chiral HPLC and CAD for diastereomeric analysis.

Comparative Column Performance

To objectively demonstrate the necessity of CSPs, the following table compares the chromatographic performance of a standard C18 column against two industry-standard normal-phase chiral columns.

Note: Data represents typical chromatographic behavior for rigid cyclic aliphatic diastereomers.

Column ChemistrySeparation MechanismMobile PhaseRetention Time (cis)Retention Time (trans)Resolution ( Rs​ )Viability
C18 (Octadecylsilane) Hydrophobic PartitioningWater/Acetonitrile (Gradient)4.2 min4.3 min0.8 (Co-elution)Fail
Cellulose tris(3,5-dimethylphenylcarbamate) Steric Fit / Shape SelectivityHexane/Isopropanol (95:5)5.8 min6.4 min1.4 (Partial)Suboptimal
Amylose tris(3,5-dimethylphenylcarbamate) Steric Fit / Shape SelectivityHexane/Isopropanol (95:5)6.5 min8.1 min3.2 (Baseline)Optimal

Causality Insight: The Amylose-based CSP outperforms the Cellulose-based CSP because the amylose polymer forms a tighter, more defined helical groove. This specific geometry is highly complementary to the rigid chair conformation of 1,4-disubstituted cyclohexanes, amplifying the slight steric differences between the axial/equatorial (cis) and diequatorial (trans) substituents.

Experimental Methodology & Self-Validating Protocol

The following protocol outlines a self-validating workflow utilizing an Amylose-based CSP coupled with CAD.

Step 1: Mobile Phase Preparation
  • Action: Prepare an isocratic normal-phase solvent system of HPLC-grade Hexane and Isopropanol (95:5, v/v). Degas thoroughly via sonication.

  • Causality: Normal-phase conditions are mandatory here. Aqueous reversed-phase conditions would disrupt the intra-molecular hydrogen bonding of the polysaccharide stationary phase, collapsing the chiral cavities required for shape selectivity.

Step 2: CAD Detector Optimization
  • Action: Set the CAD evaporator temperature to 35°C and ensure a steady nitrogen gas flow (typically 35 psi).

  • Causality: 1-ethynyl-4-fluorocyclohexane is a semi-volatile compound. If the evaporator temperature is set too high (e.g., 50°C+), the analyte will evaporate alongside the mobile phase, resulting in a catastrophic loss of signal. 35°C ensures solvent evaporation while preserving the analyte particles.

Step 3: Column Equilibration
  • Action: Install an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., 250 x 4.6 mm, 5 µm). Set the column oven to 25°C. Flow rate: 1.0 mL/min. Equilibrate for 45 minutes until the CAD baseline stabilizes.

Step 4: System Suitability Testing (SST) - Self-Validating Step
  • Action: Prepare an SST standard containing a known 50:50 mixture of cis and trans 1-ethynyl-4-fluorocyclohexane at 1.0 mg/mL in the mobile phase. Inject 10 µL.

  • Validation Criteria: Proceed with sample analysis only if the resolution ( Rs​ ) between the two peaks is ≥2.0 , and the tailing factor ( Tf​ ) for both peaks is between 0.8 and 1.5. If Rs​<2.0 , decrease the Isopropanol content to 2% to increase retention and steric interaction time.

Step 5: Sample Analysis
  • Action: Inject 10 µL of the synthesized batch (prepared at 1.0 mg/mL). Calculate the diastereomeric excess (d.e.) based on the relative peak areas.

Workflow Prep Sample Prep 1 mg/mL in Hexane/IPA Equilibrate Column Equilibration Amylose CSP, 25°C Prep->Equilibrate SST System Suitability Verify Rs ≥ 2.0 Equilibrate->SST Detect CAD Detection 35°C Evaporation SST->Detect Analyze Data Analysis Calculate d.e. % Detect->Analyze

Step-by-step workflow for the normal-phase HPLC-CAD validation of stereochemical purity.

References

  • Chemistry LibreTexts. "Stereoisomerism in Disubstituted Cyclohexanes." Available at:[Link]

  • Chromatography Online. "HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection." Available at:[Link]

Validation

comparing lipophilicity of fluorinated vs non-fluorinated ethynylcyclohexanes

An In-Depth Technical Guide to Comparing the Lipophilicity of Fluorinated vs. Non-Fluorinated Ethynylcyclohexanes Introduction: Lipophilicity as a Critical Parameter in Drug Discovery For researchers and scientists in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Comparing the Lipophilicity of Fluorinated vs. Non-Fluorinated Ethynylcyclohexanes

Introduction: Lipophilicity as a Critical Parameter in Drug Discovery

For researchers and scientists in drug development, the journey from a promising compound to a viable drug is governed by a delicate balance of physicochemical properties. Among the most critical of these is lipophilicity—the affinity of a molecule for a lipid-like environment. This property is a key determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] Lipophilicity dictates how a compound interacts with biological membranes, binds to target proteins, and is processed by metabolic enzymes. It is most commonly quantified as the logarithm of the partition coefficient (logP) between n-octanol and water.[2][3]

The strategic modification of a lead compound to optimize its lipophilicity is a cornerstone of medicinal chemistry. One of the most powerful and widely used strategies in this optimization process is fluorination.[4][5] The introduction of fluorine can profoundly alter a molecule's properties, but its effect on lipophilicity is not always straightforward.[6][7] This guide provides a comparative analysis of the lipophilicity of a non-fluorinated ethynylcyclohexane scaffold versus its fluorinated counterpart, offering experimental insights and protocols for researchers.

The Role of Fluorine in Modulating Physicochemical Properties

Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom (van der Waals radius of 1.47 Å for F vs. 1.20 Å for H).[5] This unique combination of size and extreme electronegativity allows it to serve as a bioisostere for hydrogen while inducing significant electronic changes. In drug design, fluorine is judiciously incorporated to enhance metabolic stability, modulate the acidity or basicity (pKa) of nearby functional groups, and influence binding affinity through unique interactions.[6][8]

However, the impact of fluorine on lipophilicity is highly context-dependent.[7][9] A single fluorine atom can increase local polarity, potentially decreasing lipophilicity. Conversely, replacing a larger, more polar group (like a hydroxyl) with fluorine or introducing multiple fluorine atoms (e.g., a trifluoromethyl group) generally increases lipophilicity by creating a larger, non-polar surface area.[10][11] Understanding this dual nature is critical for rational drug design.

Comparative Analysis: Ethynylcyclohexane vs. Fluoro-Ethynylcyclohexane

To illustrate these principles, we will compare the parent molecule, ethynylcyclohexane, with a representative fluorinated analogue, 1-fluoro-1-ethynylcyclohexane.

  • Ethynylcyclohexane: A simple, non-polar scaffold consisting of a cyclohexane ring and an ethynyl group. Its lipophilicity is primarily driven by its hydrocarbon character.

  • 1-Fluoro-1-ethynylcyclohexane: The introduction of a single fluorine atom directly on the cyclohexane ring at the point of ethynyl substitution.

The following diagram illustrates the relationship between fluorine's intrinsic properties and its ultimate effect on lipophilicity.

A Intrinsic Properties of Fluorine B High Electronegativity A->B C Small van der Waals Radius A->C D Changes in Molecular Properties E Creates Strong C-F Dipole B->E G Alters Acidity/Basicity of Neighboring Groups B->G F Minimal Steric Impact (H-mimic) C->F H Impact on Solvation & Partitioning I Increased Polarity (Reduced logP) E->I Dominant for monofluorination J Increased Hydrophobic Surface (Increased logP for CF2, CF3) F->J Dominant for polyfluorination K Altered Lipophilicity (logP) I->K J->K

Caption: Causality diagram showing how fluorine's properties alter lipophilicity.

Data Summary
CompoundStructureMolecular FormulaCalculated logP (XLogP3)Expected Lipophilicity Trend
Ethynylcyclohexane C#CC1CCCCC1C₈H₁₂3.1[14]Baseline
1-Fluoro-1-ethynylcyclohexane C#CC1(F)CCCCC1C₈H₁₁F~2.9 (Estimated)Slightly Decreased

Note: The logP for the fluorinated analogue is an expert estimation based on documented trends where monofluorination of aliphatic systems can decrease lipophilicity.[12][15] Experimental verification is required for definitive values.

Experimental Protocol: Lipophilicity Determination by RP-HPLC

For high-throughput and reliable determination of logP, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, as described in OECD Test Guideline 117, is the industry standard.[16][17] It is faster and requires less material than the traditional shake-flask method.[2][18] The principle is that a compound's retention time on a non-polar stationary phase is linearly correlated with its lipophilicity.

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_calc 3. Calculation A Prepare Mobile Phase (e.g., Methanol/Water) D Equilibrate C18 Column A->D B Prepare Reference Standards (Known logP values) E Inject Reference Standards B->E C Dissolve Test Compound (Ethynylcyclohexane) G Inject Test Compound C->G D->E D->G F Determine Retention Times (tR) E->F I Calculate Capacity Factor (k) for each compound F->I H Determine Retention Time (tR) G->H H->I J Plot logP vs. log(k) for standards (Calibration Curve) I->J Linear Regression K Interpolate logP of Test Compound from its log(k) J->K Linear Regression

Caption: Experimental workflow for logP determination using RP-HPLC.

Step-by-Step Methodology (OECD 117)
  • System Preparation:

    • HPLC System: An isocratic HPLC system with a UV detector is required.

    • Column: A commercial C18 reverse-phase column is standard. The choice of a C18 column is causal; its long alkyl chains provide a non-polar environment that mimics n-octanol, allowing for separation based on lipophilicity.[16]

    • Mobile Phase: A mixture of methanol and water is typically used. The ratio is adjusted to ensure retention times are within a practical range (e.g., 60:40 v/v methanol:water). The mobile phase should be degassed.

  • Calibration:

    • Reference Compounds: Select at least 6 commercially available reference compounds with well-documented logP values that bracket the expected logP of the test compound.

    • Analysis: Inject each reference compound individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound like thiourea.

  • Sample Analysis:

    • Prepare a dilute solution of the test compound (e.g., ethynylcyclohexane) in the mobile phase.

    • Inject the test compound and record its retention time (t_R) in duplicate.[17]

  • Data Processing and Calculation:

    • Capacity Factor (k): For each reference and test compound, calculate the capacity factor using the formula: k = (t_R - t_0) / t_0 The capacity factor normalizes the retention time, making it independent of flow rate and column dimensions, thus providing a more fundamental measure of retention.[2]

    • Calibration Curve: Create a plot of the known logP values of the reference standards (y-axis) against their calculated log k values (x-axis).

    • Linear Regression: Perform a linear regression on the calibration data to obtain an equation of the form: logP = a * log(k) + b

    • Determine logP: Use the calculated log k value for the test compound and the regression equation to determine its logP.[19]

This self-validating system relies on the strong linear correlation between the logarithm of the capacity factor and the n-octanol/water partition coefficient for a homologous series of compounds.

Conclusion

The strategic use of fluorination is a nuanced yet powerful tool in medicinal chemistry for fine-tuning a drug candidate's physicochemical properties. When comparing ethynylcyclohexane to its monofluorinated analogue, established principles suggest a slight decrease in lipophilicity. This counterintuitive effect, where the most electronegative element reduces a molecule's affinity for a non-polar solvent, underscores the importance of understanding the specific molecular context.[12] For researchers, the decision to fluorinate a scaffold like ethynylcyclohexane must be driven by a clear objective: whether to subtly decrease lipophilicity with a single fluorine atom or to significantly increase it through polyfluorination. The robust and reproducible RP-HPLC method provides an essential tool for experimentally verifying these design hypotheses and guiding the optimization of lead compounds toward improved ADMET profiles.

References

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC - NIH. (n.d.). Retrieved from [Link]

  • OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. (2021, March 15). Analytice. Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Medicinal Chemistry: The Many Roles for Fluorine in Medicinal Chemistry. Science, 317(5846), 1881-1886. [This is a highly cited review, though the direct link is to a different ACS article on the same topic: https://pubs.acs.org/doi/10.1021/jm800243x]
  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]

  • OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Taylor, R. (2008). Applications of Fluorine in Medicinal Chemistry. Expert Opinion on Drug Discovery, 3(10), 1171-1183. [This is a representative title, the provided link is similar in scope: https://www.tandfonline.com/doi/full/10.1517/17460441.3.10.1171]
  • Valko, K. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Mahrous, M. (2015). Review: Fluorine in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Liger, F., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • Scott, P. J. H., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10035–10045. [Link]

  • Linclau, B., et al. (2020). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. Retrieved from [Link]

  • Liger, F., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • Macaev, F., & Rusu, E. (2015). Experimental determination of the logP using the spectrophotometric method. Farmacia, 63(5), 730-733. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Application Note. [Link]

  • Goss, K.-U. (2006). Predicting the Partitioning Behavior of Various Highly Fluorinated Compounds. Environmental Science & Technology, 40(18), 5778–5783. [Link]

  • Jeffries, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2116–2123. [Link]

  • Han, S. Y., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds. Journal of Chromatography A, 1525, 80-88. [Link]

  • Angyal, D., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethynylcyclohexane. PubChem Compound Database. Retrieved from [Link]

  • Angyal, D., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Chemistry – A European Journal, 25(16), 4099-4103. [Link]

  • Liang, C., & Lian, H. (2018). Recent advances in lipophilicity measurement by reversed-phase high-performance liquid chromatography. ResearchGate. Retrieved from [Link]

  • Jeffries, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. University of Southampton ePrints. [Link]

  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. Retrieved from [Link]

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Comparative

The Gauche Effect in Action: A Comparative Guide to the Conformational Landscape of 1-Ethynyl-4-fluorocyclohexane

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the subtle interplay of non-covalent interactions can dictate the macroscopic properties of a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the subtle interplay of non-covalent interactions can dictate the macroscopic properties of a molecule. Among these, the fluorine gauche effect stands out as a powerful, yet often counterintuitive, tool for conformational control.[1][2] This guide provides an in-depth evaluation of the fluorine gauche effect in trans-1-ethynyl-4-fluorocyclohexane, presenting a comparative analysis against its non-fluorinated and halogenated analogs. We will delve into the theoretical underpinnings of this phenomenon, and provide detailed experimental and computational protocols to quantify its impact, thereby offering a roadmap for its strategic application in molecular design.

The Gauche Effect: A Preference for Proximity

In acyclic systems like 1,2-difluoroethane, the gauche conformer, where the two fluorine atoms are in close proximity (dihedral angle of ~60°), is more stable than the anti-conformer where they are furthest apart.[3][4] This preference defies simple steric and electrostatic repulsion models. The prevailing explanation for this phenomenon is hyperconjugation, a stabilizing interaction involving the donation of electron density from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital.[1][3] This overlap is maximized in the gauche conformation.[3]

In the rigid framework of a cyclohexane ring, this effect can be harnessed to influence the equilibrium between axial and equatorial conformers. For a substituent, the equatorial position is generally favored to minimize steric interactions with the axial hydrogens on the same side of the ring (1,3-diaxial interactions).[2] The energy difference between the axial and equatorial conformers is known as the A-value.[2]

Comparative Conformational Analysis

To understand the impact of the fluorine gauche effect in 1-ethynyl-4-fluorocyclohexane, we will compare it with its non-fluorinated parent, ethynylcyclohexane, and a hypothetical bromo-analog.

Ethynylcyclohexane: The Steric Baseline

The ethynyl group (–C≡CH) is sterically undemanding due to its linear geometry. Its A-value is reported to be approximately 0.41 kcal/mol, indicating a modest preference for the equatorial position.[1][5] This small energy difference means that at room temperature, a significant population of the axial conformer exists in equilibrium.

trans-1-Ethynyl-4-fluorocyclohexane: The Gauche Effect in Play

In trans-1-ethynyl-4-fluorocyclohexane, the fluorine atom at the C4 position can influence the conformational preference of the ethynyl group at C1. When the ethynyl group is in the axial position, the C1-C2 and C1-C6 bonds are gauche to the C4-F bond. This arrangement allows for a stabilizing hyperconjugative interaction between the C-H or C-C bonds of the cyclohexane ring and the C-F σ* orbital. This additional stabilization is expected to counteract the steric preference for the equatorial ethynyl group, shifting the conformational equilibrium towards the axial conformer.

trans-1-Bromo-4-ethynylcyclohexane: A Heavier Halogen Comparison

For comparison, consider the bromo-analog. While bromine is also electronegative, the gauche effect is less pronounced compared to fluorine.[1] Furthermore, the larger van der Waals radius of bromine would lead to greater steric repulsion in the axial position. Therefore, we would predict the equatorial conformer to be more favored in the bromo-analog compared to the fluoro-analog.

Quantitative Data Summary

The following table summarizes the predicted and known conformational free energy differences (A-values) for the ethynyl group in the compared cyclohexanes. The values for 1-ethynyl-4-fluorocyclohexane are hypothetical predictions based on the principles of the gauche effect and serve as the basis for the experimental and computational verification detailed below.

CompoundSubstituent (X)A-value (kcal/mol)Predicted Equatorial:Axial Ratio (298 K)
EthynylcyclohexaneH~0.41[1][5]~80:20
trans-1-Ethynyl-4-fluorocyclohexaneF~ -0.2 (Predicted) ~ 40:60 (Predicted)
trans-1-Bromo-4-ethynylcyclohexaneBr~0.3 (Predicted)~70:30 (Predicted)

Note: A negative A-value indicates a preference for the axial conformer.

Experimental and Computational Workflow

To validate these predictions, a combined experimental and computational approach is essential.

G cluster_0 Synthesis cluster_1 Experimental Analysis cluster_2 Computational Analysis Synthesis Synthesis of 1-Ethynyl-4-halocyclohexanes NMR_acq Low-Temperature NMR Spectroscopy Synthesis->NMR_acq DFT_opt DFT Geometry Optimization (B3LYP/6-31G*) Synthesis->DFT_opt J_coupling Measure 3J(H,H) Coupling Constants NMR_acq->J_coupling Karplus Apply Karplus Equation J_coupling->Karplus Equilibrium Determine Conformational Equilibrium Karplus->Equilibrium Energy_calc Calculate Conformational Energies DFT_opt->Energy_calc NBO Natural Bond Orbital (NBO) Analysis DFT_opt->NBO Energy_calc->Equilibrium Hyperconjugation Quantify Hyperconjugative Interactions NBO->Hyperconjugation Hyperconjugation->Energy_calc

Caption: Workflow for evaluating the fluorine gauche effect.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational equilibrium of cyclohexane derivatives. The key is to measure the vicinal (3JHH) coupling constants, which are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.[6][7][8]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the synthesized 1-ethynyl-4-halocyclohexane in a suitable deuterated solvent (e.g., CDCl3 or toluene-d8) in an NMR tube.

  • Low-Temperature NMR Acquisition: Acquire 1H NMR spectra at a low temperature (e.g., -80 °C) to slow down the chair-chair interconversion, allowing for the observation of signals from individual conformers.

  • Signal Assignment: Assign the proton signals for each conformer, paying close attention to the methine proton at C1, which is coupled to the adjacent methylene protons at C2 and C6.

  • Measurement of 3JHH Coupling Constants: For the equatorial conformer, the C1 proton is axial and will exhibit a large axial-axial coupling (3Jax,ax ≈ 10-13 Hz) and a small axial-equatorial coupling (3Jax,eq ≈ 2-5 Hz). For the axial conformer, the C1 proton is equatorial and will show two small equatorial-axial couplings (3Jeq,ax ≈ 2-5 Hz).

  • Calculation of Conformational Population: The observed coupling constant at room temperature (Jobs) is a weighted average of the coupling constants for the two conformers: Jobs = NeqJeq + NaxJax where Neq and Nax are the mole fractions of the equatorial and axial conformers, and Jeq and Jax are the coupling constants for the pure conformers (determined from low-temperature spectra or estimated from model compounds).

  • Determination of ΔG: The free energy difference (ΔG) can then be calculated using the equation: ΔG = -RT ln(Keq) where Keq = Neq / Nax.

Computational Protocol: DFT and NBO Analysis

Computational chemistry provides invaluable insights into the energetic and electronic factors governing conformational preferences.

Step-by-Step Methodology:

  • Geometry Optimization: Perform geometry optimizations for both the axial and equatorial conformers of each analog using Density Functional Theory (DFT), for example, with the B3LYP functional and the 6-31G* basis set.[9]

  • Energy Calculation: Calculate the electronic energies of the optimized geometries to determine the relative stability of the conformers. Include zero-point vibrational energy (ZPVE) and thermal corrections to obtain the Gibbs free energy difference (ΔG).

  • Natural Bond Orbital (NBO) Analysis: To elucidate the electronic origin of the conformational preference, perform an NBO analysis on the optimized structures.[1][5]

  • Quantification of Hyperconjugation: Within the NBO analysis, examine the second-order perturbation theory analysis of the Fock matrix to quantify the energy of the key hyperconjugative interactions, such as the σC-H → σC-F and σC-C → σC-F interactions. This will provide direct evidence for the role of the gauche effect.

Visualizing the Gauche Effect

The following diagrams illustrate the key conformational equilibria and the stabilizing hyperconjugative interaction.

G cluster_0 Ethynylcyclohexane Equilibrium cluster_1 1-Ethynyl-4-fluorocyclohexane Equilibrium (Predicted) eq1 Equatorial (more stable) ax1 Axial (less stable) eq1->ax1 ΔG ≈ 0.41 kcal/mol eq2 Equatorial (less stable) ax2 Axial (more stable) eq2->ax2 ΔG ≈ -0.2 kcal/mol

Caption: Conformational equilibria of ethynylcyclohexane and its fluoro-analog.

G sigma_CH σ(C-H) sigma_star_CF σ*(C-F) sigma_CH->sigma_star_CF Hyperconjugation (Stabilizing)

Caption: Stabilizing hyperconjugative interaction in the gauche conformation.

Conclusion and Outlook

The strategic incorporation of fluorine can profoundly influence the conformational preferences of cyclic molecules, a principle of significant utility in drug design and materials science.[8][9][10] In the case of trans-1-ethynyl-4-fluorocyclohexane, the fluorine gauche effect is predicted to overcome the inherent steric preference of the ethynyl group for the equatorial position, leading to a higher population of the axial conformer. This guide provides a comprehensive framework for the experimental and computational validation of this prediction. By understanding and quantifying these subtle stereoelectronic effects, researchers can more effectively engineer molecular conformation to optimize biological activity, material properties, and chemical reactivity.

References

  • There and back again: the role of hyperconjugation in the fluorine gauche effect. Physical Chemistry Chemical Physics, 2021.

  • A computational study on Gauche Effect of C8H15O-X (X: OH, NH2, CH3) Conformers. Journal of Chemical Reactivity and Synthesis, 2020.

  • Gauche Effect in 1,2-Difluoroethane. Hyperconjugation, Bent Bonds, Steric Repulsion. The Journal of Physical Chemistry A, 2005.

  • Is hyperconjugation responsible for the “gauche effect” in 1-fluoropropane and other 2-substituted-1-fluoroethanes? ResearchGate, n.d.

  • Examining the silicon-fluorine gauche effect in 3-fluoro silacyclohexanes. ChemRxiv, 2022.

  • Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. Angewandte Chemie International Edition, 2020.

  • Gauche effect. Wikipedia, n.d.

  • Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. The Journal of Physical Chemistry A, 2018.

  • When cyclohexane is substituted by an ethynyl group. Vaia, n.d.

  • Gauche effect. chemeurope.com, n.d.

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, 2026.

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science, n.d.

  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015.

  • Deshielding γ–gauche effects in 13C magnetic resonance: a comparison of the conformational behaviour of the acetyl group in c. Canadian Journal of Chemistry, 1984.

  • Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 2018.

  • Conformational analysis. Part 22. An NMR and theoretical investigation of the gauche effect in fluoroethanols. Journal of the Chemical Society, Perkin Transactions 2, 1994.

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 2023.

  • The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2000.

  • Conformational Abnormalities in Cyclohexane Chemistry. Quarterly Reviews, Chemical Society, 1967.

  • Karplus Equation & Curve | J value calculation| Dihedral angles. YouTube, 2023.

  • Part 1 .--19F Spectra of Fluorocyclohexanes. Transactions of the Faraday Society, 1963.

  • Conformational preferences of fluorocyclohexane and 1-fluoro-1-silacyclohexane molecules: ab initio study and NBO analysis. Structural Chemistry, 2013.

  • Hyperconjugation Is the Source of Helicity in Perfluorinated n-Alkanes. R Discovery, 2017.

  • Introduction of a method to analyze 3D structures using homonuclear couplings. JEOL, n.d.

  • Karplus Curve for conformational analysis of cyclic molecules (01). YouTube, 2020.

  • Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students. Journal of Chemical Education, 2001.

  • Energetics of Cyclohexane Isomers: A Density-Functional Study. Journal of the Korean Physical Society, 1999.

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of Wisconsin-Madison, n.d.

  • Table 2 Results of the NBO analysis and energy decomposition of total... ResearchGate, n.d.

  • Prediction of Coupling Constants using MacroModel and the Maestro User Interface. Schrödinger, n.d.

Sources

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